molecular formula C6H14O2<br>C6H14O2<br>CH3(CH2)2CH2OCH2CH2OH B7770369 2-Butoxyethanol CAS No. 9004-77-7

2-Butoxyethanol

Cat. No.: B7770369
CAS No.: 9004-77-7
M. Wt: 118.17 g/mol
InChI Key: POAOYUHQDCAZBD-UHFFFAOYSA-N
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Description

2-Butoxyethanol (EGBE), also known as butyl cellosolve, is an organic compound with the formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor and belongs to the family of glycol ethers . This compound is valued in research and industry as a relatively nonvolatile and inexpensive solvent with surfactant properties, acting as a mutual solvent miscible with both water and most organic solvents . Its key physico-chemical properties include a boiling point of 171°C, a density of 0.90 g/cm³, and it is miscible with water, though this miscibility is temperature-dependent . The primary research and industrial applications of this compound leverage its solvent power and surface activity. It is a critical component in the formulation of protective surface coatings, including spray lacquers, quick-dry lacquers, enamels, varnishes, and latex paints . It also serves as an ingredient in paint thinners, strippers, and industrial and household cleaners, where it functions as an effective degreaser . In the petroleum industry, it is used in fracturing fluids, drilling stabilizers, and as a major constituent (30–60%) in oil spill dispersants like Corexit 9527 . Other uses include roles in metal cleaners, fabric dyes, inks, silicon caulks, cutting oils, and hydraulic fluids . From a toxicological perspective, this compound has a low acute toxicity but can be harmful upon exposure. The American Conference of Governmental Industrial Hygienists (ACGIH) has classified it as a "Confirmed Animal Carcinogen with Unknown Relevance to Humans" (A3) . The recommended exposure limit (REL) from NIOSH is 5 ppm (24 mg/m³), and it is noted for potential skin absorption . The primary metabolic pathway involves oxidation via alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then further oxidized to 2-butoxyacetic acid, the metabolite responsible for hemolytic effects observed in animal studies . IARC classifies it as "not classifiable as to its carcinogenicity to humans" (Group 3) . This product is provided for laboratory and research applications only. It must not be used for personal, household, or commercial purposes without appropriate qualifications and safety controls. Researchers should consult the safety data sheet and adhere to all relevant occupational exposure limits and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethanol
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InChI

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3
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InChI Key

POAOYUHQDCAZBD-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCO
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Molecular Formula

C6H14O2, Array
Record name ETHYLENE GLYCOL MONOBUTYL ETHER
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Related CAS

9004-77-7, 52663-57-7 (hydrochloride salt)
Record name Polyethylene glycol monobutyl ether
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Record name Ethylene glycol mono-n-butyl ether
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DSSTOX Substance ID

DTXSID1024097
Record name 2-Butoxyethanol
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Molecular Weight

118.17 g/mol
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Physical Description

Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Record name Ethanol, 2-butoxy-
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Boiling Point

340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F
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Flash Point

141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F
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Record name 2-BUTOXYETHANOL
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90
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URL https://www.cdc.gov/niosh/npg/npgd0070.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE GLYCOL MONO-N-BUTYL ETHER
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name 2-BUTOXYETHANOL
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg
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Source Occupational Safety and Health Administration (OSHA)
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Color/Form

Colorless liquid

CAS No.

111-76-2, 9004-77-7, 139754-38-4
Record name ETHYLENE GLYCOL MONOBUTYL ETHER
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Record name Ethylene glycol mono-n-butyl ether
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Melting Point

-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F
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Foundational & Exploratory

An In-Depth Technical Guide to the Surfactant Properties of 2-Butoxyethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Solvent

2-Butoxyethanol (BuOC₂H₄OH), a glycol ether, is widely recognized as a versatile solvent in numerous industrial and commercial products.[1] However, its utility extends beyond simple solvency due to its amphiphilic nature, possessing both a hydrophilic hydroxyl head and a hydrophobic butyl tail. This molecular structure imparts modest but significant surfactant properties, allowing it to reduce surface tension and form aggregates in aqueous solutions.[2] These characteristics make it a subject of interest for researchers, particularly in fields requiring the formulation of complex fluid systems, such as in drug development and materials science. This guide delves into the core surfactant properties of this compound, providing the technical insights necessary for its effective application in a research setting.

Physicochemical and Surfactant Properties of this compound

This compound is a colorless liquid with a mild, ether-like odor.[3] It is miscible with water and most organic solvents, a property attributable to its amphiphilic character.[4] This dual solubility is a key factor in its function as a "mutual solvent" or "coupler," enabling the homogenization of otherwise immiscible liquids.

Self-Assembly and Critical Micelle Concentration (CMC)

In aqueous solutions, this compound molecules exhibit a tendency to self-assemble into micelle-like aggregates.[5] This behavior is driven by the hydrophobic effect, where the butyl tails of the molecules cluster together to minimize their contact with water. This aggregation occurs above a specific concentration known as the Critical Micelle Concentration (CMC). While this compound is considered a weak surfactant, the formation of these aggregates is a key indicator of its surfactant properties.

Studies have shown that the onset of significant aggregation for this compound in water occurs at a mole fraction of approximately 0.017 to 0.02.[6][7] This corresponds to a molar concentration of approximately 0.94 M to 1.1 M at room temperature.

Surface Tension Reduction

A hallmark of surfactant activity is the reduction of the surface tension of a solvent. This compound effectively lowers the surface tension of water. As the concentration of this compound increases, the surface tension of the aqueous solution decreases until the CMC is reached, after which the surface tension remains relatively constant.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₄O₂[3]
Molar Mass 118.17 g/mol [3]
Appearance Colorless liquid[3]
Density (at 25°C) 0.899 - 0.905 g/cm³[8]
Boiling Point 171 °C[3]
Solubility in Water Miscible[4]
log P (Octanol-Water Partition Coefficient) 0.83[3]
Surface Tension (of pure this compound at 25°C) ~27 mN/m[3]
Estimated Critical Micelle Concentration (CMC) in Water ~0.94 - 1.1 M[6][7]
Refractive Index (at 20°C) 1.416 - 1.422[8]
Viscosity (at 25°C) ~3.15 cP[3]

Experimental Characterization of Surfactant Properties

The characterization of the surfactant properties of this compound is crucial for its effective application. The determination of the Critical Micelle Concentration (CMC) is a primary step in this process.

Determining the Critical Micelle Concentration (CMC)

A common and reliable method for determining the CMC of a surfactant is by measuring the surface tension of its aqueous solutions at various concentrations. The Du Noüy ring method is a widely used technique for this purpose.

This protocol outlines the steps for determining the CMC of this compound using a tensiometer based on the Du Noüy ring method.

Materials:

  • Tensiometer with a platinum-iridium Du Noüy ring

  • High-purity this compound

  • Distilled or deionized water

  • A series of volumetric flasks and pipettes

  • Glass beaker

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in water (e.g., 2 M).

  • Preparation of Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound, spanning a range below and above the expected CMC (~0.5 M to 1.5 M).

  • Instrument Calibration and Ring Preparation: Calibrate the tensiometer according to the manufacturer's instructions. Thoroughly clean the platinum-iridium ring by rinsing it with a suitable solvent (e.g., ethanol or acetone) and then with distilled water. Finally, flame the ring to red-hot to remove any organic contaminants.[9]

  • Surface Tension Measurement:

    • Pour the lowest concentration solution into a clean glass beaker.

    • Immerse the Du Noüy ring into the solution.[10]

    • Slowly raise the ring through the liquid-air interface.

    • The instrument will measure the force required to pull the ring through the surface. The maximum force before the lamella breaks is recorded.[10]

    • The surface tension is calculated from this maximum force, taking into account the ring's dimensions and a correction factor.

  • Repeat Measurements: Repeat the measurement for each concentration, ensuring the ring is cleaned and the beaker is rinsed with the next solution to be measured.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

CMC_Determination cluster_prep Preparation cluster_measurement Measurement (Du Noüy Ring Method) cluster_analysis Analysis A Prepare Stock Solution of this compound B Create a Series of Dilutions A->B C Calibrate Tensiometer & Clean Ring B->C D Measure Surface Tension of each Dilution C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Intersection of Two Linear Regions E->F G Determine CMC F->G Microemulsion_Formulation cluster_components Component Selection cluster_phase Phase Diagram Construction cluster_formulation Formulation & Characterization Oil Select Oil Phase (e.g., Isopropyl Myristate) Surfactant Select Primary Surfactant (e.g., Tween 80) Cosurfactant Select Cosurfactant (this compound) Smix Prepare Surfactant/Cosurfactant Mixtures (Smix) at various ratios Cosurfactant->Smix Titration Titrate Oil/Smix mixtures with Aqueous Phase Smix->Titration Diagram Construct Pseudo-Ternary Phase Diagram Titration->Diagram Selection Select Formulations from the Microemulsion Region Diagram->Selection Characterization Characterize Formulations (Droplet Size, Zeta Potential, Viscosity) Selection->Characterization

Caption: Workflow for Microemulsion Formulation using this compound.

Other Potential Applications
  • Solubilizing Agent: Due to its ability to form micelles and its cosolvency effects, this compound can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). [11]* Penetration Enhancer: In topical and transdermal formulations, this compound may act as a penetration enhancer, facilitating the transport of drugs across the skin barrier.

  • Stabilizer in Emulsions and Dispersions: Its surfactant properties can contribute to the stability of emulsions and other dispersed systems used in pharmaceutical and research settings.

Conclusion

This compound, while primarily known as a solvent, possesses valuable surfactant properties that are of significant interest to researchers and drug development professionals. Its ability to reduce surface tension, form micelle-like aggregates, and act as a cosurfactant in microemulsions opens up possibilities for its use in advanced formulation development. A thorough understanding of its physicochemical characteristics and the experimental methods for its characterization, as outlined in this guide, is essential for harnessing its full potential in scientific research and the development of novel drug delivery systems.

References

  • Alexandridis, P., & Lindman, B. (Eds.). (2000).
  • Al-Sabagh, A. M., Taha, N. F., & Moustafa, M. A. (2002). The effect of some organic additives on the surface and thermodynamic properties of some nonionic surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 202(2-3), 225-233.
  • Biolin Scientific. (2020, August 18). Surface tension measurement by Du Noüy ring method. Retrieved from [Link]

  • CSC Scientific Company, Inc. (n.d.). DuNouy Tensiometers. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for this compound and this compound Acetate. U.S. Department of Health and Human Services, Public Health Service.
  • Wikipedia contributors. (2024, January 26). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8133, this compound. Retrieved January 30, 2024, from [Link].

  • Hildenbrand, S., & Schuhmacher, R. (2000). New methods for determination of this compound, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of toxicology, 74(4), 225–231. [Link]

  • Quirion, F., & Desnoyers, J. E. (1986). Excess thermodynamic properties of some 2-alkoxyethanol–water systems. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(9), 2693-2704.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Smart Systems. (n.d.). Surface tension with the ring method (Du Nouy). Retrieved from [Link]

  • Patel, J., & Patel, A. (2014). Formulation and Evaluation of Microemulsion Based Topical Hydrogel Containing Lornoxicam. Journal of Applied Pharmaceutical Science, 4(12), 074-080.
  • Lawrence, M. J., & Rees, G. D. (2000). Microemulsion-based media as novel drug delivery systems. Advanced drug delivery reviews, 45(1), 89-121.
  • El Maghraby, G. M., Barry, B. W., & Williams, A. C. (2008). Liposomes and skin: from drug delivery to skin therapeutics. European journal of pharmaceutical sciences, 34(4-5), 239–251. [Link]

  • ResearchGate. (n.d.). Phase diagram of a microemulsion system. Retrieved from [Link]

  • D'Arrigo, G., & Teixeira, J. (1991). A small-angle neutron scattering study of this compound/D2O solutions. The Journal of chemical physics, 95(4), 2737-2743.
  • Asadi, H., & Ghotbi, C. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmaceutical and Pharmacological Sciences, 25, 22-35.
  • U.S. Environmental Protection Agency. (2004). This compound (CASRN 111-76-2).
  • Biolin Scientific. (n.d.). Du Noüy ring method. Retrieved from [Link]

  • Szymańska, E., Winnicka, K., Amelian, A., & Cendrowski, K. (2022). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Chao, K. P., & Wang, C. C. (2021). Permeation of this compound Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260. Materials (Basel, Switzerland), 14(11), 2973. [Link]

  • Singh, M., & Singh, A. (2018). Formulation and evaluation of microemulsion-based hydrogel for topical delivery. Asian Journal of Pharmaceutics, 12(3).
  • Kumar, R., & Kumar, A. (2019). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology, 12(6), 3043-3048.
  • Ghumman, S. A., Noreen, S., & Kakar, M. U. (2021). Formulation and evaluation of microemulsion-based hydrogel for topical delivery of bifonazole. Future journal of pharmaceutical sciences, 7(1), 1-10.
  • CSC Scientific Company, Inc. (n.d.). Instruction Manual: CSC DuNouy Tensiometers. Retrieved from [Link]

  • Chen, J., et al. (2019). Microemulsion formulation for enhanced absorption of poorly soluble drugs. Drug delivery, 26(1), 759-767.

Sources

An In-Depth Technical Guide to the Health and Safety of 2-Butoxyethanol in Laboratory Environments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the health and safety considerations essential for the responsible handling of 2-Butoxyethanol (also known as Ethylene Glycol Monobutyl Ether or EGBE) in a laboratory setting. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind safety protocols, empowering laboratory personnel to cultivate a culture of intrinsic safety.

Section 1: Understanding the Compound: Physicochemical & Toxicological Profile

A foundational understanding of this compound's properties is paramount to anticipating its behavior and mitigating potential hazards. It is a colorless liquid with a mild, ether-like odor.[1][2] While its utility as a solvent and surfactant is widespread, its toxicological characteristics demand rigorous safety measures.[2]

Physicochemical Characteristics

The physical properties of this compound dictate its potential for exposure and its physical hazards, such as flammability. It is a combustible liquid and its vapors can form explosive mixtures with air under certain conditions.[3]

PropertyValueSource
Chemical Formula C₆H₁₄O₂[4]
Molar Mass 118.176 g·mol⁻¹[2]
Appearance Clear, colorless liquid[1][4]
Boiling Point 171 °C (340 °F)[1][2]
Melting Point -77 °C (-107 °F)[1][2]
Flash Point 62 - 67 °C (143 - 153 °F)[2][3][4]
Vapor Pressure 0.8 mmHg at 25 °C[2][4]
Vapor Density 4.07 (Air = 1)[4]
Solubility in Water Miscible[2]
Explosive Limits 1.1% - 12.7%[3][4]
Toxicological Profile and Health Hazards

Exposure to this compound can occur through inhalation, skin absorption, ingestion, and eye contact.[5][6][7] The substance is rapidly absorbed through the skin, making dermal contact a significant route of occupational exposure.[3][7]

Key Health Effects:

  • Acute Effects : Exposure can cause irritation to the eyes, skin, and respiratory tract.[5][7] High concentrations may lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and vomiting.[3][5][7]

  • Chronic Effects : Prolonged or repeated exposure may result in damage to the liver and kidneys.[3][5][8] Chronic exposure can also lead to blood disorders.[3]

  • Hemolysis : The most significant toxicological effect observed in animal studies is hemolysis, the destruction of red blood cells.[7][9] This is primarily caused by its metabolite, 2-butoxyacetic acid (BAA).[7] While humans are considered less sensitive to this effect than some animal species, it remains a critical endpoint of concern, especially after ingestion of large doses.[7]

  • Carcinogenicity : this compound is classified by the IARC as Group 3 (Not classifiable as to its carcinogenicity to humans).[5] The U.S. National Toxicology Program found that sustained high-concentration exposure caused adrenal tumors in rodents, though this may not be directly applicable to humans.[2]

G cluster_exposure Routes of Exposure cluster_effects Primary Target Organs & Systems Inhalation Inhalation of Vapors CNS Central Nervous System (CNS) (Headache, Dizziness) Inhalation->CNS Blood Blood (Hemolysis) Inhalation->Blood Systemic Absorption Respiratory Respiratory Tract (Irritation) Inhalation->Respiratory Dermal Dermal (Skin) Absorption Dermal->Blood Systemic Absorption SkinEyes Skin & Eyes (Irritation) Dermal->SkinEyes Ingestion Ingestion Ingestion->Blood Systemic Absorption Eyes Eye Contact Eyes->SkinEyes Kidneys Kidneys (Damage) Blood->Kidneys Liver Liver (Damage) Blood->Liver

Section 2: Exposure Control & Safe Handling Protocols

A proactive approach to safety, grounded in the hierarchy of controls, is essential. Engineering controls are the most effective, followed by administrative controls and, finally, personal protective equipment (PPE).

Occupational Exposure Limits (OELs)

Various regulatory bodies have established OELs to protect laboratory personnel. Adherence to these limits is mandatory.

OrganizationLimitValue (Time-Weighted Average)Skin Notation
OSHA PEL50 ppm (240 mg/m³) (8-hr)Yes
NIOSH REL5 ppm (24 mg/m³) (10-hr)Yes
ACGIH TLV20 ppm (96.7 mg/m³) (8-hr)No
Cal/OSHA PEL20 ppm (97 mg/m³) (8-hr)Yes

Sources:[4][5][8] Note: The "Skin Notation" indicates that skin absorption is a significant potential route of exposure.[4]

Engineering Controls: The First Line of Defense

The primary causality for implementing robust engineering controls is to contain this compound at the source, preventing its dispersion into the general work area.[1]

  • Local Exhaust Ventilation (LEV) : All procedures involving open containers of this compound must be conducted within a certified chemical fume hood. This is the most crucial engineering control.

  • General Ventilation : The laboratory should have a well-maintained general ventilation system to ensure low background levels of any fugitive emissions.

  • Safety Equipment : Facilities must be equipped with easily accessible eyewash stations and safety showers.[3]

Administrative Controls and Safe Work Practices

These practices are designed to minimize the duration and frequency of potential exposure.

  • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving this compound.

  • Container Management :

    • Keep containers tightly closed when not in use.[1][3]

    • Date containers upon receipt and upon opening.[3] this compound is susceptible to autoxidation and can form explosive peroxides over time, especially when exposed to air and light.[3] Containers should be periodically tested for the presence of peroxides.[3]

    • Store away from heat, sparks, and open flames.[3]

Experimental Protocol: Preparation of a 10% (v/v) this compound Solution

This protocol is designed as a self-validating system, where each step reinforces safety.

  • Pre-Experiment Checklist :

    • Verify the chemical fume hood has a current certification sticker and is functioning correctly (check airflow monitor).

    • Confirm the location of the nearest eyewash station, safety shower, and spill kit.

    • Don all required PPE (see Section 2.4).

  • Chemical Preparation :

    • Place a magnetic stirrer and an appropriately sized beaker containing the diluent (e.g., deionized water) inside the fume hood.

    • Lower the sash of the fume hood to the lowest practical working height.

    • Retrieve the this compound container. Check the date; if it is old or shows signs of crystallization, do not open it and consult with your institution's Environmental Health & Safety (EHS) department, as this may indicate dangerous peroxide formation.[3]

  • Measurement and Mixing :

    • Working well inside the fume hood, carefully measure the required volume of this compound using a graduated cylinder or pipette.

    • Slowly add the this compound to the diluent in the beaker while it is stirring. This prevents splashing.

    • Tightly cap the primary this compound container immediately and place it in a designated storage area.

  • Post-Procedure :

    • Label the newly prepared solution clearly with the chemical name, concentration, date, and your initials.

    • Wipe down the work surface inside the fume hood with an appropriate decontaminant.

    • Dispose of any contaminated disposable materials (e.g., pipette tips) in the designated hazardous waste container.

    • Remove PPE in the correct order (gloves first) and wash hands thoroughly.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[9][10]

  • Eye Protection : Chemical safety goggles are mandatory.[1][3] A full-face shield should be worn over goggles when there is a significant risk of splashing.[1]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin exposure.[3] Consult a glove compatibility chart to select the correct material (e.g., Butyl rubber, Viton®). Do not use latex gloves as they offer poor protection.

    • Lab Coat : A chemically resistant lab coat or apron should be worn.

  • Respiratory Protection : Respirator use is not typically required when working within a functioning fume hood.[7] If exposure limits are exceeded, or during large spill cleanups, a NIOSH-approved respirator with an organic vapor cartridge is necessary, and personnel must be part of a respiratory protection program that complies with OSHA 29 CFR 1910.134.[3][7]

Section 3: Emergency Management & Disposal

Preparedness is key to mitigating the consequences of an accident.

Emergency Procedures
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical aid.[3][11]

Spill Response

For small spills (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[3]

  • Use a spark-proof tool to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Wipe the area with a soapy water solution and decontaminate the fume hood surfaces.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

G start Spill Occurs assess Assess Spill Size & Location start->assess small_spill Small Spill? (<100mL in Fume Hood) assess->small_spill evacuate EVACUATE AREA Alert Others small_spill->evacuate No contain Contain Spill with Absorbent Material small_spill->contain Yes contact_ehs Contact EHS Emergency Line evacuate->contact_ehs collect Collect Waste with Spark-Proof Tools contain->collect package Package & Label as Hazardous Waste collect->package decontaminate Decontaminate Area & Equipment package->decontaminate end Procedure Complete decontaminate->end

Storage and Incompatibilities

Proper storage is crucial for preventing fires, explosions, and degradation of the chemical.

  • Conditions : Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][3]

  • Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[1][3]

  • Container Integrity : Use tightly closed, properly labeled containers.

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • All this compound waste, including contaminated materials, must be disposed of as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Follow all local, state, and federal regulations, and consult with your institution's EHS department for specific disposal procedures. Do not dispose of this compound down the drain.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. Retrieved from [Link]

  • Chemical Insights Research Institute. (2022). This compound – A Common Air Pollutant. Retrieved from [Link]

  • EMSL Analytical, Inc. (2022, October 12). This compound and Potential Occupational Exposure Risks [Video]. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for this compound and this compound Acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for this compound and this compound Acetate. Retrieved from [Link]

  • Force of Nature. (n.d.). What is this compound: Chemical Free Living. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards: this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, April 5). This compound. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

Sources

2-Butoxyethanol: A Technical Guide to its Degradation and Environmental Fate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Butoxyethanol, a high-production-volume glycol ether, is a colorless liquid with a mild ether-like odor.[1][2] Its amphiphilic nature, being miscible in water and soluble in many organic solvents, has led to its widespread use as a solvent in a vast array of industrial and consumer products, including paints, coatings, cleaning agents, and hydraulic fluids.[3][4] Consequently, understanding its environmental distribution, degradation pathways, and ultimate fate is of paramount importance for environmental risk assessment and management. This technical guide provides an in-depth analysis of the biotic and abiotic degradation mechanisms of this compound, its behavior in various environmental compartments, and the analytical methodologies for its detection and quantification.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is largely dictated by its physicochemical properties. With a high water solubility and a relatively low vapor pressure, it is predominantly found in the aqueous phase upon release into the environment.[5][6] Its low octanol-water partition coefficient (log Kow of 0.83) indicates a low potential for bioaccumulation in organisms. Environmental distribution models predict that the majority of this compound will partition into water (approximately 84.2%), with smaller amounts in the air (11.4%) and soil (4.19%).

Degradation of this compound

The persistence of this compound in the environment is limited by both biotic and abiotic degradation processes. It is considered to be readily biodegradable in both soil and water.[3]

Biodegradation

Under aerobic conditions, the primary and most rapid degradation pathway for this compound is initiated by microbial oxidation. This process is primarily mediated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes.[2][7] The degradation proceeds through the following key steps:

  • Oxidation to 2-Butoxyacetaldehyde: The initial step involves the oxidation of the terminal alcohol group of this compound to form the intermediate, 2-butoxyacetaldehyde.

  • Oxidation to 2-Butoxyacetic Acid (BAA): 2-Butoxyacetaldehyde is further oxidized to 2-butoxyacetic acid (BAA), which is the principal metabolite.[7]

  • Ether Bond Cleavage: The ether bond in BAA is subsequently cleaved, yielding n-butanol and glyoxylic acid.[5]

  • Further Degradation: These smaller molecules are then readily mineralized to carbon dioxide and water through common metabolic pathways.[1]

Bacterial strains from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus have been identified as capable of completely degrading this compound.[5]

Aerobic_Degradation BE This compound BAL 2-Butoxyacetaldehyde BE->BAL Alcohol Dehydrogenase BAA 2-Butoxyacetic Acid BAL->BAA Aldehyde Dehydrogenase Products n-Butanol + Glyoxylic Acid BAA->Products Ether Cleavage Mineralization CO2 + H2O Products->Mineralization Further Metabolism Experimental_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Air Air Sorbent Sorbent Tube Desorption Air->Sorbent Water Water PurgeTrap Purge and Trap / LLE Water->PurgeTrap Soil Soil Extraction Solvent Extraction Soil->Extraction GCMS GC-MS Analysis Sorbent->GCMS PurgeTrap->GCMS Extraction->GCMS Data Quantification & Identification GCMS->Data

Sources

Spectroscopic data of 2-Butoxyethanol (IR, NMR)

[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 111-76-2), also known as Ethylene Glycol Monobutyl Ether (EGBE), is a primary alcohol and glycol ether functioning as a versatile amphiphilic solvent.[1][2] Its structure combines a hydrophobic butyl chain with a hydrophilic ethylene glycol moiety, making it a critical coupling agent in aqueous/organic systems.

  • IUPAC Name: 2-Butoxyethan-1-ol[3][2][4][5]

  • Molecular Formula:

    
    [3][1][2][4][6]
    
  • Molecular Weight: 118.17 g/mol [6]

  • Boiling Point: 171 °C

  • Solubility: Miscible with water and most organic solvents.[7]

Structural Analysis & Correlation

Understanding the molecular connectivity is prerequisite to interpreting the spectral data. The molecule consists of four distinct chemical environments: the terminal methyl, the aliphatic methylene chain, the ether linkage, and the terminal hydroxyl group.

Molecular Connectivity Diagram

The following diagram maps the logical flow of structural verification using spectroscopic methods.

GSubstrateThis compound(C6H14O2)IRIR Spectroscopy(Functional Groups)Substrate->IRNMR_H1H NMR(Proton Connectivity)Substrate->NMR_HNMR_C13C NMR(Carbon Backbone)Substrate->NMR_COH_StretchO-H Stretch~3400 cm-1IR->OH_StretchIdentifiesEther_StretchC-O-C Stretch1120 cm-1IR->Ether_StretchIdentifiesAlpha_ProtonsDeshielded Protons(3.4 - 3.8 ppm)NMR_H->Alpha_ProtonsEther/AlcoholProximityAliphatic_ProtonsShielded Protons(0.9 - 1.6 ppm)NMR_H->Aliphatic_ProtonsButyl Chain

Figure 1: Spectroscopic correlation workflow for structural elucidation of this compound.

Infrared Spectroscopy (IR)

The IR spectrum of this compound is dominated by the interplay between the hydroxyl group and the ether linkage.

Experimental Protocol: IR Acquisition
  • Sample Preparation: Use neat liquid this compound between KBr or NaCl plates (thin film). Alternatively, use an ATR (Attenuated Total Reflectance) accessory with a ZnSe or Diamond crystal.

  • Background Collection: Acquire an air background spectrum (32 scans min).

  • Acquisition: Collect sample spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Cleaning: Clean plates/crystal immediately with acetone or isopropanol to prevent residue formation.

Band Assignments

The following table details the characteristic vibrational modes.

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
3400 - 3450 Broad, StrongO-H StretchIntermolecular hydrogen bonding of the terminal hydroxyl.
2950 - 2860 StrongC-H StretchAsymmetric and symmetric stretching of methyl (

) and methylene (

) groups.
1460 - 1470 MediumC-H BendScissoring deformation of methylene groups.
1380 MediumC-H BendMethyl group deformation (umbrella mode).
1120 StrongC-O-C StretchCharacteristic aliphatic ether anti-symmetric stretch.
1060 StrongC-O StretchPrimary alcohol C-O stretching vibration.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton and proton environments. Note that chemical shifts may vary slightly depending on concentration and water content due to hydrogen bonding.

Experimental Protocol: NMR Sample Prep
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the standard solvent. Dimethyl Sulfoxide-
    
    
    (
    
    
    ) may be used to observe the hydroxyl proton coupling.
  • Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of

    
    .
    
  • Reference: Ensure Tetramethylsilane (TMS,

    
     0.[8][9]00) is present as an internal standard.
    
  • Acquisition: Run standard 1H (16 scans) and 13C (256+ scans) sequences.

H NMR Data (400 MHz, )

Structure Key:

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
0.90 Triplet (t)3H

(Terminal Methyl)

1.32 - 1.42 Multiplet (m)2H

(Butyl chain)
-
1.52 - 1.60 Multiplet (m)2H

(Butyl chain)
-
2.60 Broad Singlet1H

(Hydroxyl)
Variable*
3.46 Triplet (t)2H

(Ether-adjacent)

3.54 Multiplet (m)2H

(Ether-adjacent)
-
3.72 Multiplet (m)2H

(Alcohol-adjacent)
-

*Note: The hydroxyl proton shift is concentration and temperature dependent. In extremely dry samples or DMSO, it may appear as a triplet due to coupling with

C NMR Data (100 MHz, )

The carbon spectrum reveals 6 distinct signals, confirming the linear asymmetry of the molecule.

Shift (

, ppm)
AssignmentCarbon Type
13.8 C1 (Terminal Methyl)

19.1 C2 (Butyl Methylene)

31.6 C3 (Butyl Methylene)

61.6 C6 (Alcohol Alpha)

71.1 C4 (Ether Alpha - Butyl)

71.3 C5 (Ether Alpha - Ethyl)

Molecular Connectivity Graph

The following DOT diagram visualizes the proton-carbon relationships and scalar couplings.

NMR_Connectivitycluster_chainButyl Chain ConnectivityC1C1 (13.8 ppm)C4C4 (71.1 ppm)C1->C4Aliphatic LinkH_aH-a (0.90 ppm)C1->H_aAttachedH_dH-d (3.46 ppm)C4->H_dAttachedC6C6 (61.6 ppm)H_fH-f (3.72 ppm)C6->H_fAttachedO_EtherEther OxygenH_d->O_EtherAlpha Effect(Deshielding)OH_GroupHydroxyl GroupH_f->OH_GroupAlpha Effect(Deshielding)

Figure 2: NMR connectivity map highlighting the deshielding effects of oxygen atoms on adjacent nuclei.

References

  • National Institute of Standards and Technology (NIST). Ethanol, 2-butoxy- (IR Spectrum). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[9] National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 4023.[10] (Accessed via search).

Methodological & Application

Advanced Analytical Protocols for 2-Butoxyethanol (2-BE) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide

Executive Summary

2-Butoxyethanol (2-BE), commonly known as Butyl Cellosolve™, is a pervasive glycol ether used as a solvent in surface coatings, hydraulic fluids, and increasingly in pharmaceutical processing. While valuable for its amphiphilic properties, 2-BE poses specific toxicological risks, primarily chemically induced hemolysis and hematotoxicity.[1]

Accurate detection is challenging due to its high boiling point (


C), polarity, and metabolic conversion in vivo. This guide moves beyond standard textbook descriptions to provide field-validated protocols for three distinct matrices: Air (Occupational) , Urine (Biological) , and Pharmaceutical Formulations .

Part 1: Regulatory Landscape & Toxicology

Understanding why we measure 2-BE dictates how we measure it.

Agency/StandardClassificationLimit / MetricCritical Analytical Context
OSHA / NIOSH Occupational ToxinTWA: 5 ppm (

)
High polarity requires polar desorption solvents (not pure CS

).
ACGIH Biological ExposureBEI:

creatinine
Measures metabolite 2-Butoxyacetic Acid (BAA) in urine, not parent 2-BE.
ICH Q3C / USP <467> Class 2 SolventPDE:

Requires Headspace GC (HS-GC) for residual solvent analysis.
The Metabolic Challenge

In biological matrices, 2-BE is rapidly metabolized by alcohol dehydrogenase (ADH) into 2-butoxyacetaldehyde, and subsequently by aldehyde dehydrogenase (ALDH) into 2-butoxyacetic acid (BAA) . BAA is the primary hemolytic agent. Therefore, biological monitoring must target BAA, not the parent compound.

Part 2: Visualizing the Analytical Logic

The following workflow illustrates the decision matrix for selecting the correct protocol based on sample origin.

AnalyticalWorkflow Start Sample Matrix Air Air / Surface (Occupational) Start->Air Bio Urine / Blood (Toxicology) Start->Bio Pharma Drug Product (USP <467>) Start->Pharma MethodA Method A: Sorbent Tube + GC-FID (NIOSH 1403) Air->MethodA Trap Parent 2-BE MethodB Method B: Hydrolysis + Derivatization GC-MS (Target: BAA) Bio->MethodB Target Metabolite (BAA) MethodC Method C: Headspace GC-FID/MS (Residual Solvents) Pharma->MethodC Trace Volatiles

Figure 1: Analytical decision tree selecting the appropriate methodology based on matrix and metabolic state.

Part 3: Experimental Protocols

Method A: Occupational Air Monitoring (NIOSH 1403 Adaptation)

Objective: Quantify airborne 2-BE vapor using solid sorbent tubes.[2] Critical Insight: Unlike non-polar hydrocarbons, 2-BE binds strongly to charcoal. Pure Carbon Disulfide (CS


) yields poor recovery (<50%). You must  use a polar co-solvent.
1. Sampling
  • Media: Coconut Shell Charcoal Tube (100 mg front / 50 mg back).[2]

  • Flow Rate: 0.01 to 0.05 L/min.[2][3][4] (Do not exceed 0.2 L/min to prevent breakthrough).

  • Volume: 1 L to 10 L total volume.

2. Sample Preparation (Desorption)[2][5]
  • Transfer front and back sorbent sections to separate 2 mL autosampler vials.

  • Desorption Solvent: Prepare Methylene Chloride : Methanol (95:5 v/v) .

    • Note: The 5% Methanol is chemically necessary to disrupt hydrogen bonding between 2-BE and the charcoal surface.

  • Add 1.0 mL of desorption solvent to each vial.

  • Cap and sonicate for 30 minutes.

3. GC-FID Analysis Parameters
  • Column: DB-WAX or Stabilwax (30 m

    
     0.32 mm 
    
    
    
    0.25 µm).
    • Why? Polyethylene glycol (WAX) phases provide superior peak shape for glycol ethers compared to non-polar DB-1/DB-5 columns, which cause significant tailing.

  • Injector:

    
    C, Splitless or Split 1:10 (depending on concentration).
    
  • Detector (FID):

    
    C.[2]
    
  • Oven Program:

    
    C (hold 1 min) 
    
    
    
    
    
    C/min
    
    
    
    
    C.
Method B: Biological Monitoring (Urinary BAA)

Objective: Quantify 2-Butoxyacetic Acid (BAA) in urine.[6][7][8] Critical Insight: BAA exists largely as a glutamine conjugate in urine. Direct analysis underestimates exposure. Acid hydrolysis is mandatory to deconjugate the metabolite before extraction.

1. Sample Pre-treatment (Hydrolysis)
  • Aliquot 2 mL of urine into a glass centrifuge tube.

  • Add Internal Standard (IS): 20 µL of 2-Propoxyacetic acid or deuterated BAA (

    
    -BAA).
    
  • Add 200 µL concentrated HCl (adjust to pH < 1).

  • Heat at

    
    C for 1 hour. (This cleaves the amino acid conjugate).
    
2. Extraction & Derivatization[1][4][6][9][10][11][12]
  • Extraction:

    • Cool sample. Add 4 mL Methylene Chloride.

    • Vortex (2 min) and Centrifuge (2000 rpm, 5 min).

    • Transfer organic layer to a clean vial and evaporate to dryness under Nitrogen.

  • Derivatization (Esterification):

    • Option 1 (Standard): Add 100 µL

      
      
      
      
      
      in Methanol. Heat at
      
      
      C for 30 min. (Forms Methyl Ester).
    • Option 2 (High Sensitivity): Use Pentafluorobenzyl bromide (PFBBr) if using NCI-MS.

    • Recommendation: For routine monitoring, Option 1 (Methylation) is sufficient and robust.

3. GC-MS Analysis
  • Column: DB-5MS (Non-polar is acceptable for esters) or DB-WAX.

  • Mode: SIM (Selected Ion Monitoring).

  • Target Ions (Methyl Ester):

    • BAA-Methyl Ester: m/z 57 (Quant), 45, 87.

    • IS (Propoxyacetic-Methyl): m/z 57 , 73.

  • Validation: Limit of Quantitation (LOQ) should be

    
    .
    
Method C: Pharmaceutical Residual Solvents (USP <467>)

Objective: Ensure 2-BE is below the PDE limit in drug products. Critical Insight: 2-BE has a high boiling point (


C). Standard static headspace methods often fail to volatilize it efficiently.
1. Sample Preparation
  • Solvent: Water is preferred if the drug is soluble. If insoluble, use DMF (Dimethylformamide) or DMSO, but be aware of higher background noise.

  • Concentration: Prepare sample at

    
    .
    
2. Headspace (HS) Parameters
  • Incubation Temp:

    
    C (Must be high due to 2-BE boiling point, but below solvent boiling point).
    
  • Equilibration Time: 45–60 minutes.[13]

  • Transfer Line:

    
    C.[13]
    
3. GC-FID/MS Parameters
  • Column: USP G43 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) e.g., DB-624 or Rtx-624.

    • Why? Designed specifically for volatiles separation.

  • Carrier Gas: Helium at 2.0 mL/min (constant flow).

  • Oven:

    
    C (hold 20 min) 
    
    
    
    
    
    C/min
    
    
    
    
    C.
  • System Suitability: Resolution (

    
    ) between 2-BE and adjacent peaks must be 
    
    
    
    .

Part 4: Data Summary & Validation

ParameterMethod A (Air)Method B (Urine)Method C (Pharma)
Target Analyte This compound2-Butoxyacetic Acid (Methyl Ester)This compound
Technique GC-FIDGC-MS (SIM)HS-GC-FID/MS
Key Reagent 5% MeOH in CH

Cl

HCl (Hydrolysis) + MeOH/H

SO

DMF or DMSO
LOD (Approx) 0.5 µ g/sample 0.1 mg/L1-5 ppm
Linearity (

)
> 0.995> 0.990> 0.990
Precision (RSD) < 5%< 10%< 10%
Troubleshooting Guide (Self-Validating Systems)
  • Low Recovery in Air Samples:

    • Cause: Using pure CS

      
       for desorption.
      
    • Fix: Switch to Methylene Chloride/Methanol (95:5).[2][5] The methanol is non-negotiable for polar glycol ethers.

  • Peak Tailing:

    • Cause: Active sites in the inlet or non-polar column interaction with hydroxyl group.

    • Fix: Use a WAX column or ensure the inlet liner is deactivated (silanized).

  • Variable BAA Results:

    • Cause: Incomplete hydrolysis of the glutamine conjugate.

    • Fix: Verify pH < 1 before heating and ensure full 60-minute hydrolysis time.

References

  • NIOSH (National Institute for Occupational Safety and Health). (1994).[11] Method 1403: Alcohols IV.[2][3][7] NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[6] [Link]

  • OSHA (Occupational Safety and Health Administration). (1990). Method 83: this compound and 2-Butoxyethyl Acetate.[5][6][9] Sampling and Analytical Methods.[1][3][4][5][6][7][8][9][14][15][16] [Link]

  • Jones, K., & Cocker, J. (2003).[8] A biological monitoring method for this compound.[6][7][8][9][10] Health and Safety Laboratory (HSL). [Link]

  • ICH (International Council for Harmonisation). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Butoxyethanol and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Monitoring 2-Butoxyethanol Exposure

This compound (BE) is a ubiquitous solvent found in a wide array of industrial and household products, including paints, cleaning agents, and varnishes.[1][2] Human exposure is common and can occur through inhalation, dermal contact, and ingestion.[1][2] While generally considered to have moderate acute toxicity, significant exposure to this compound can lead to hematological effects, kidney damage, and central nervous system depression.[2][3]

Given the potential for adverse health effects and the significance of dermal absorption as a major exposure route, biological monitoring is a critical tool for accurately assessing an individual's total exposure to this compound.[4][5][6] This is particularly important in occupational settings to ensure exposure levels remain below established safety limits.[7]

Upon entering the body, this compound is rapidly metabolized, primarily to 2-butoxyacetic acid (BAA), which is then excreted in the urine.[3][8][9] A portion of BAA can also be conjugated with glutamine before excretion.[1][8] Due to the short half-life of the parent compound in blood (approximately 40 minutes), direct measurement of this compound is not an ideal biomarker of exposure.[8] In contrast, its primary metabolite, BAA, has a longer urinary elimination half-life of about 6 hours, making it a more reliable and sensitive indicator of recent exposure.[8][10] Therefore, the quantification of total 2-butoxyacetic acid in urine, following acid hydrolysis to release the conjugated form, is considered the gold standard for monitoring this compound exposure.[5][10]

These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound's primary metabolite, 2-butoxyacetic acid, in human urine samples.

Metabolic Pathway of this compound

The metabolic conversion of this compound to 2-butoxyacetic acid is a critical process for its detoxification and elimination from the body. This biotransformation primarily occurs in the liver and involves a two-step enzymatic process.

BE This compound (BE) BAL 2-Butoxyacetaldehyde (BAL) BE->BAL Alcohol Dehydrogenase BAA 2-Butoxyacetic Acid (BAA) BAL->BAA Aldehyde Dehydrogenase Conjugated_BAA Conjugated BAA (e.g., with Glutamine) BAA->Conjugated_BAA Conjugation Excretion Urinary Excretion BAA->Excretion Conjugated_BAA->Excretion

Caption: Metabolic conversion of this compound to urinary excretion products.

Analytical Approaches for Quantification

The determination of this compound and its metabolites in biological matrices is predominantly accomplished using chromatographic techniques.[11] Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and well-established method.[12] High-performance liquid chromatography (HPLC) has also been utilized.[12]

The choice of analytical technique often depends on the required sensitivity and selectivity. For the analysis of the non-volatile metabolite, 2-butoxyacetic acid, by GC, a derivatization step is necessary to increase its volatility.[12][13]

Sample Preparation: The Key to Accurate Quantification

The complexity of biological matrices such as blood and urine necessitates a robust sample preparation strategy to remove interferences and concentrate the analyte of interest. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For BAA, after acidification of the sample, an organic solvent like ethyl acetate can be used for extraction.[9]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. This technique can offer higher recovery and cleaner extracts compared to LLE.

  • Acid Hydrolysis: To measure the total BAA (both free and conjugated forms), an acid hydrolysis step is crucial. This process cleaves the conjugate, typically with glutamine, releasing free BAA for subsequent extraction and analysis.[10][12] This step is vital for a comprehensive assessment of exposure as the extent of conjugation can vary significantly between individuals.[10]

General Analytical Workflow

The overall process for quantifying total 2-butoxyacetic acid in a urine sample involves several key stages, from sample collection to final data analysis.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Urine Sample Collection (Post-shift) Storage Sample Storage (≤ 4°C) SampleCollection->Storage Hydrolysis Acid Hydrolysis (to measure total BAA) Storage->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., with PFBBr) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification Normalization Creatinine Normalization Quantification->Normalization Reporting Data Reporting Normalization->Reporting

Caption: Generalized workflow for urinary 2-butoxyacetic acid analysis.

Protocol: Quantification of Total 2-Butoxyacetic Acid in Urine by GC-MS

This protocol is based on established methodologies and provides a detailed procedure for the determination of total BAA in urine samples.[6][13]

1. Reagents and Materials

  • 2-Butoxyacetic acid (BAA) standard

  • Internal Standard (e.g., propoxy acetic acid or a deuterated BAA analog)[13][14]

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate, GC grade

  • Pentafluorobenzyl bromide (PFBBr), derivatizing agent

  • Acetone, anhydrous

  • Potassium carbonate

  • Sodium sulfate, anhydrous

  • Urine samples

  • Glass screw-cap vials

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • GC-MS system

2. Standard and Internal Standard Preparation

  • Prepare a stock solution of BAA in a suitable solvent (e.g., methanol or water).

  • Prepare a stock solution of the internal standard.

  • Create a series of calibration standards by spiking blank urine with known concentrations of BAA and a fixed concentration of the internal standard.

3. Sample Preparation

  • Aliquot and Spike: Transfer a precise volume (e.g., 1 mL) of urine sample, calibrator, or quality control sample into a glass vial. Add the internal standard.

  • Acid Hydrolysis: Add a sufficient volume of concentrated HCl to acidify the sample (e.g., to a final concentration of 2M). Vortex briefly.

  • Hydrolysis Incubation: Cap the vials tightly and incubate in a water bath or heating block at a specified temperature and duration (e.g., 60°C for 1 hour) to hydrolyze the BAA conjugates.

  • Cooling: Allow the samples to cool to room temperature.

  • Liquid-Liquid Extraction: Add an appropriate volume of ethyl acetate (e.g., 3 mL). Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization

  • Reconstitution: Reconstitute the dried extract in a small volume of acetone.

  • Derivatizing Agent Addition: Add potassium carbonate and the derivatizing agent, PFBBr.[13]

  • Incubation: Cap the vials and incubate at a specified temperature and duration (e.g., 60°C for 30 minutes) to allow the derivatization reaction to complete.

  • Cooling and Final Preparation: Cool the samples to room temperature. The sample is now ready for GC-MS analysis.

5. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, for instance, a "free fatty acid phase" wall-coated fused-silica column.[14]

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from other components.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized BAA and the internal standard. For PFB-derivatized BAA, a characteristic ion is m/z 131.[13]

6. Data Analysis and Quality Control

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the BAA peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantification: Determine the concentration of BAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Creatinine Correction: To account for variations in urine dilution, it is recommended to normalize the BAA concentration to the urinary creatinine concentration. The final result is typically expressed as mg of BAA per gram of creatinine.[4][11]

  • Quality Control: Analyze quality control samples at low, medium, and high concentrations with each batch of samples to ensure the accuracy and precision of the assay.

Performance Characteristics of Analytical Methods

The performance of analytical methods for 2-butoxyacetic acid can vary depending on the specific protocol and instrumentation used. Below is a summary of typical performance characteristics reported in the literature.

ParameterTypical ValueSource
Limit of Detection (LOD) 0.04 ng to 10 µmol/L[6][14]
Recovery 93% (average)[6]
Precision (RSD) 13%[6]

Conclusion

The quantification of 2-butoxyacetic acid in urine is a robust and reliable method for the biological monitoring of exposure to this compound. The use of acid hydrolysis ensures the measurement of total BAA, providing a more accurate assessment of an individual's absorbed dose. Gas chromatography-mass spectrometry offers the necessary sensitivity and selectivity for this analysis. Adherence to a well-validated protocol, including appropriate sample preparation and quality control measures, is essential for generating high-quality, defensible data in both research and occupational health settings.

References

  • Wikipedia. This compound. [Link]

  • Health and Safety Executive. Biological Monitoring Methods: this compound. [Link]

  • Jones, K., et al. (2003). A human exposure study to investigate biological monitoring methods for this compound.
  • Occupational Safety and Health Administration. This compound. [Link]

  • National Center for Biotechnology Information. Regulations and Advisories - Toxicological Profile for this compound and this compound Acetate. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for this compound and this compound Acetate. [Link]

  • Samiolo, C., et al. (2011). Biological monitoring of workers exposed to low levels of this compound. International Archives of Occupational and Environmental Health, 84(5), 513-520.
  • Chemical Insights Research Institute. This compound – A Common Air Pollutant. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods - Toxicological Profile for this compound and this compound Acetate. [Link]

  • National Center for Biotechnology Information. Potential for Human Exposure - Toxicological Profile for this compound and this compound Acetate. [Link]

  • International Programme on Chemical Safety. CONCISE INTERNATIONAL CHEMICAL ASSESSMENT DOCUMENT 10: this compound. [Link]

  • Hildenbrand, S., et al. (2000). New methods for determination of this compound, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(2), 99-105.
  • Jones, K., et al. (2003). A human exposure study to investigate biological monitoring methods for this compound.
  • Occupational Safety and Health Administration. 2-Butoxyethyl Acetate (Butyl Cellosolve Acetate). [Link]

  • Centers for Disease Control and Prevention. BUTOXYACETIC ACID IN URINE: METHOD 8316. [Link]

  • Environment and Climate Change Canada. Reference method for the analysis of this compound (2-BE) and other glycol ethers (GEs) in selected products. [Link]

  • Ashley, D. L., et al. (1992). Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of this compound. Journal of Analytical Toxicology, 16(5), 317-322.

Sources

Advanced Protocol: In Vitro Toxicological Assessment of 2-Butoxyethanol (2-BE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

2-Butoxyethanol (2-BE) is a ubiquitous glycol ether solvent used in hydraulic fracturing fluids, surface coatings, and industrial cleaners. Unlike standard cell culture reagents, 2-BE is not a growth supplement; its presence in the laboratory is almost exclusively for toxicological screening and mechanistic safety assessment .

This Application Note provides a rigorous framework for evaluating the cellular effects of 2-BE. It addresses the critical challenge in 2-BE research: Metabolic Activation. 2-BE itself is relatively inert in vitro; its toxicity is driven by its metabolite, 2-Butoxyacetic Acid (BAA) .[1] Standard cell lines lacking alcohol dehydrogenase (ADH) activity may yield false-negative safety data. This guide details protocols to overcome this limitation, ensuring regulatory-grade data integrity.

Scientific Integrity: The Mechanism of Action

To design valid experiments, one must understand the metabolic cascade. 2-BE toxicity is species-specific and metabolism-dependent.

The Metabolic Trap

In vivo, 2-BE is metabolized by Alcohol Dehydrogenase (ADH) to 2-butoxyacetaldehyde, which is rapidly converted by Aldehyde Dehydrogenase (ALDH) to 2-Butoxyacetic Acid (BAA) .

  • The Artifact: Fresh 2-BE shows low cytotoxicity in standard cell lines (e.g., HeLa, CHO) because they lack sufficient ADH/ALDH activity to generate BAA.

  • The Reality: BAA is the primary hemolytic agent.[2] It causes swelling and lysis of erythrocytes (RBCs), leading to secondary oxidative stress.

  • Species Specificity: Rat RBCs are highly sensitive to BAA-induced hemolysis. Human RBCs are significantly more resistant. Crucial: Your assay design must account for this species difference to avoid irrelevant extrapolation.

Pathway Visualization

G BE This compound (2-BE) BAL 2-Butoxyacetaldehyde BE->BAL Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->BE Enzyme BAA 2-Butoxyacetic Acid (BAA) (TOXIC METABOLITE) BAL->BAA Rapid Conversion ALDH Aldehyde Dehydrogenase (ALDH) ALDH->BAL Enzyme Hemolysis RBC Hemolysis (Rat >> Human) BAA->Hemolysis Primary Effect ROS Secondary ROS Generation Hemolysis->ROS Iron Release

Figure 1: Metabolic activation pathway of 2-BE. Toxicity is dependent on the conversion to BAA.

Handling & Preparation

Safety Warning: 2-BE is a volatile organic compound (VOC) and a skin/eye irritant. Handle in a chemical fume hood.

Solubility & Stock Preparation
  • Solubility: 2-BE is miscible with water and cell culture media. Unlike lipophilic drugs, DMSO is not required.

  • Stock Solution: Prepare a 1 M stock solution in serum-free medium (e.g., RPMI-1640 or DMEM).

    • Calculation: Density of 2-BE ≈ 0.90 g/mL. MW = 118.17 g/mol .[3]

    • Sterilization: Filter sterilize using a 0.22 µm PTFE or Nylon membrane (avoid cellulose acetate if solvent concentration is high, though 2-BE is generally compatible).

Stability Check
  • Peroxide Formation: Aged 2-BE can form peroxides and trace amounts of butoxyacetaldehyde upon storage, increasing baseline toxicity.

  • Requirement: Always use fresh, high-purity (>99%) 2-BE. If the bottle has been open >3 months, test for peroxides or discard.

Protocol A: Comparative In Vitro Hemolysis Assay

Purpose: To assess the hematotoxic potential of 2-BE and its metabolite BAA, highlighting species differences (Rat vs. Human). This is the "Gold Standard" assay for this compound.

Materials
  • Blood Sources: Fresh whole blood from Wistar Rats (sodium citrate anticoagulant) and Human volunteers (sodium citrate).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Test Compounds: this compound (2-BE) and 2-Butoxyacetic Acid (BAA).

  • Controls:

    • Negative:[4][5][6] PBS (0% Hemolysis).

    • Positive: 1% Triton X-100 or distilled water (100% Hemolysis).

Workflow
  • Erythrocyte Preparation:

    • Centrifuge whole blood at 1,500 x g for 10 min.

    • Aspirate plasma and buffy coat.

    • Wash RBCs 3x with PBS.

    • Resuspend RBCs to a 5% hematocrit solution in PBS.

  • Dosing:

    • Prepare 2x concentrations of 2-BE and BAA in PBS (Range: 0.5 mM – 20 mM).

    • Note: BAA must be pH-adjusted to 7.4 using NaOH prior to addition.

  • Incubation:

    • Mix 100 µL RBC suspension + 100 µL Test Compound in a 96-well V-bottom plate.

    • Incubate at 37°C for 4 hours with gentle agitation.

  • Readout:

    • Centrifuge plate at 1,500 x g for 5 min.

    • Transfer 100 µL supernatant to a clear flat-bottom plate.

    • Measure Absorbance at 540 nm (Hemoglobin).[7]

Data Analysis

Calculate % Hemolysis:


[1][2][8]

Expected Results:

Compound Concentration Rat RBCs Human RBCs Interpretation
2-BE 10 mM < 5% Lysis < 2% Lysis 2-BE is not directly hemolytic.
BAA 2 mM > 50% Lysis < 5% Lysis BAA is the toxicant; Rats are sensitive.

| BAA | 10 mM | 100% Lysis | < 10% Lysis | Humans are resistant to BAA. |

Protocol B: Cytotoxicity in Metabolically Competent Models

Purpose: To assess cellular toxicity in non-blood tissues (e.g., liver, kidney). Critical Note: Standard lines (CHO, HEK293) may not metabolize 2-BE. Use HepG2 (liver) or add exogenous enzymes.

Experimental Design
  • Cell Model: HepG2 (human hepatoma) or Primary Rat Hepatocytes.

  • Seeding: 10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Arm A: 2-BE (0.1 – 50 mM).

    • Arm B: BAA (0.1 – 10 mM) - Direct metabolite exposure.

  • Duration: 24 and 48 hours.

  • Assay: MTT or Resazurin (viability) AND LDH Release (membrane integrity).

Visual Workflow

Workflow Start Select Cell Model Choice Metabolic Competence? Start->Choice Competent HepG2 / Primary Hepatocytes Choice->Competent Yes Incompetent CHO / HeLa / HEK293 Choice->Incompetent No TreatA Treat with 2-BE (Pro-drug) Competent->TreatA Incompetent->TreatA Ineffective TreatB Treat with BAA (Active Metabolite) Incompetent->TreatB Recommended ResultA Result: Low Toxicity (Unless high dose >20mM) TreatA->ResultA ResultB Result: High Toxicity (Dose Dependent) TreatB->ResultB

Figure 2: Decision matrix for selecting the correct treatment based on cell line metabolic competence.

References

  • Ghanayem, B. I., et al. (1987).[5] "Metabolism and disposition of ethylene glycol monobutyl ether (this compound) in rats." Drug Metabolism and Disposition. Link

  • Udden, M. M. (2002). "In vitro sub-hemolytic effects of 2-butoxyacetic acid on human and rat erythrocytes." Archives of Toxicology. Link

  • National Toxicology Program (NTP). (2000).[5] "Toxicology and Carcinogenesis Studies of this compound in F344/N Rats and B6C3F1 Mice." NTP Technical Report Series. Link

  • Ezov, N., et al. (2002). "Secondary mechanism of carcinogenesis in this compound-treated mice: role of hemolysis and Kupffer cell activation."[5] Toxicology. Link

  • European Chemicals Agency (ECHA). "Registration Dossier: this compound - Toxicological information." Link

Sources

Application Note: 2-Butoxyethanol as a Critical Cleaning & Coupling Agent in Laboratory Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Butoxyethanol (2-BE), also known as Ethylene Glycol Monobutyl Ether (EGBE), is a unique amphiphilic solvent widely utilized in laboratory maintenance for its dual ability to solubilize hydrophobic residues and mix miscibly with water. Unlike standard surfactants, 2-BE acts as a coupling agent , bridging the gap between aqueous and organic phases. This guide details the mechanistic action, material compatibility, and validated protocols for using 2-BE to clean borosilicate glassware and high-performance liquid chromatography (HPLC) fluidics.

Introduction: The "Mutual Solvent" Advantage

In drug development and analytical chemistry, cleaning failures often occur at the interface of polarity. Aqueous detergents may fail to solvate heavy lipids, while pure organic solvents (like Hexane) are incompatible with residual salts, causing precipitation.

This compound (


) solves this via its molecular structure:
  • Hydrophobic Tail: A butyl group that penetrates and solvates oils, greases, and silicone fluids.

  • Hydrophilic Head: An ether-alcohol group that ensures complete water solubility.

This "mutual solvency" allows 2-BE to attack hydrophobic contaminants while remaining rinsable with water, preventing the "redeposition" often seen with hydrophobic solvents.

Mechanism of Action

2-BE functions differently than traditional anionic detergents. It lowers the interfacial tension between the contaminant and the substrate, effectively "coupling" the oil phase into the water phase to form a microemulsion that can be flushed away.

Diagram 1: The Coupling Mechanism

The following diagram illustrates how 2-BE molecules penetrate a hydrophobic lipid droplet on a glass surface, reducing surface tension and allowing water to lift the contaminant.

G cluster_0 Phase 1: Contamination cluster_1 Phase 2: 2-BE Attack cluster_2 Phase 3: Removal Surface Glass Surface Lipid Hydrophobic Residue (Lipids/Silicone) Lipid->Surface Adhesion BE_Mol This compound (Amphiphilic) Lipid->BE_Mol Solvent Contact BE_Mol->Lipid Butyl Tail Penetration Coupling Interfacial Tension Reduction BE_Mol->Coupling Ether Head Hydration Emulsion Stable Microemulsion (Rinsable) Coupling->Emulsion Water Water Rinse Water->Emulsion Flushes Away

Figure 1: this compound acts as a bridge, allowing water to solvate and remove hydrophobic residues.

Material Compatibility & Safety

Material Compatibility Table

2-BE is a powerful solvent. While safe for glass and metals, it attacks specific polymers common in labware.

MaterialCompatibilityNotes
Borosilicate Glass Excellent Ideal for all glassware cleaning.
Stainless Steel (304/316) Excellent No corrosion risk; removes passivation oils.
Polypropylene (PP) Good Safe for short-term exposure (<24h).
PTFE (Teflon) Excellent Completely inert.[1]
Polycarbonate (PC) Poor DO NOT USE. Causes crazing, clouding, and cracking.
Acrylic (Plexiglass) Poor Will dissolve or craze surface immediately.
Buna-N (Nitrile Rubber) Fair/Caution Swelling may occur with prolonged exposure.
Safety Profile (Critical)
  • Skin Absorption: 2-BE is readily absorbed through the skin. It is a known hemolysin in animal models (destroys red blood cells), though humans are more resistant [1].

  • PPE Requirements:

    • Gloves: Standard thin Nitrile gloves provide splash protection only. For prolonged handling (soaking/scrubbing), use Butyl Rubber or Laminate gloves.

    • Ventilation: Use only in a fume hood. The OSHA PEL is 50 ppm, but NIOSH recommends a lower exposure limit (REL) of 5 ppm [2].[2]

Protocol A: Heavy-Duty Glassware Degreasing

Purpose: Removal of baked-on silicone grease, paraffin, or biological lipids from borosilicate glassware.

Reagents:

  • This compound (Industrial or Lab Grade)[3]

  • Deionized (DI) Water

Procedure:

  • Preparation: In a fume hood, prepare a 10% v/v solution of 2-BE in water. (For extreme contamination, this can be increased to 20%, but 10% is usually the saturation point for efficiency).

  • Soak: Submerge glassware completely.

    • Time: 30 minutes for fresh residues; Overnight (12h) for baked-on residues.

    • Temp: Heating to 40°C improves efficiency, but do not boil (Flash point is 67°C).

  • Mechanical Action: Scrub with a bottle brush. The 2-BE will have softened the residue significantly.

  • Rinse 1: Rinse with pure Acetone or Ethanol to remove the 2-BE/Lipid mixture.

  • Rinse 2: Copious DI water rinse (3x volume).

  • Validation: Perform a "Water Break Test." Rinse the glass with DI water; if the water sheets off evenly without beading, the surface is clean.

Protocol B: HPLC "Bridge Flush" Maintenance

Purpose: To recover HPLC columns or lines clogged with hydrophobic precipitates that cannot be removed by Methanol/Acetonitrile alone, or to transition a system from high-salt buffers to organic storage without precipitation.

Why 2-BE? It prevents the "salt shock" precipitation that happens when switching directly from Buffer to Isopropanol.

Diagram 2: The Bridge Flush Workflow

HPLC cluster_flush The Bridge Flush Protocol Start Start: Clogged/Dirty HPLC Line Step1 1. Warm Water Flush (Remove bulk salts) Start->Step1 10 Col Vols Step2 2. 5% 2-BE in Water (The 'Coupling' Phase) Step1->Step2 Transition (No Precip) Step3 3. 100% Isopropanol (Solubilize Organics) Step2->Step3 Removes Lipids End End: Clean System Ready for Mobile Phase Step3->End Re-equilibrate

Figure 2: The "Bridge Flush" uses 2-BE to safely transition from aqueous to organic phases.

Procedure:

  • Disconnect Column: If the clog is suspected in the column, attempt back-flushing (if permitted by manufacturer). If cleaning the system (injectors/tubing), replace the column with a union.

  • Step 1 (Aqueous): Flush with warm DI water (40°C) at 1 mL/min for 20 minutes to remove bulk buffer salts.

  • Step 2 (The Bridge): Flush with 5% this compound in Water .

    • Duration: 30 minutes.

    • Mechanism:[4] This step grabs remaining hydrophobic residues while still being water-based, preventing salt precipitation that would occur if you jumped straight to organic solvent.

  • Step 3 (Organic): Flush with 100% Isopropanol (IPA) or Methanol.

  • Re-equilibration: Return to initial mobile phase conditions.

Validation of Cleaning (Quality Control)

For GxP environments, visual inspection is insufficient.

  • Total Organic Carbon (TOC): Swab the surface or collect the final rinse water. 2-BE is highly organic; a low TOC result (<500 ppb) confirms both the contaminant and the cleaning agent have been removed.

  • UV-Vis Spectroscopy: 2-BE has low UV absorbance compared to aromatics, but residual surfactant can be detected if the rinse water is scanned at 210-220 nm.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2014).[5] this compound: IDLH and Safety Data. Centers for Disease Control and Prevention. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for this compound. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]

Sources

Application Notes & Protocols: Synthesis of 2-Butoxyethanol Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Butoxyethanol as a Versatile Synthetic Scaffold

This compound (also known as ethylene glycol monobutyl ether, EGBE), is a bifunctional organic molecule possessing both an ether linkage and a primary alcohol.[1][2] This unique structure makes it an ideal and cost-effective starting material for chemical synthesis in a research setting. While extensively used in industrial applications as a solvent in surface coatings, cleaning products, and inks, its derivatives are of growing interest in research and drug development.[3][4] The ether component provides lipophilicity and chemical stability, while the terminal hydroxyl group offers a reactive handle for a variety of chemical transformations.

This guide provides detailed protocols for the synthesis of two fundamental classes of this compound derivatives—ethers and esters. We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss their potential applications as linkers and building blocks in medicinal chemistry and bioconjugation. All researchers must be aware of the toxicological profile of this compound and its metabolites, and appropriate safety precautions must be followed.[3][5]

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] In this process, the alcohol of this compound is first deprotonated by a strong base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate) to form the new ether bond.[8]

Expertise & Causality: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical. NaH irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction, thus preventing competing side reactions.[7] The selection of a primary alkyl halide is equally important to maximize the yield of the SN2 product. Secondary and tertiary halides are prone to undergo elimination (E2) reactions in the presence of a strong base, which would lead to the formation of undesired alkenes.[6][8] A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is used to dissolve the reagents and facilitate the SN2 mechanism.[6][9]

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification A This compound + NaH in anhydrous THF B Stir at 0°C to RT A->B Deprotonation C Add Alkyl Halide (e.g., Benzyl Bromide) B->C Formed Alkoxide D Heat to Reflux C->D Nucleophilic Attack E Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterized Ether Derivative H->I Final Product

Caption: Workflow diagram for Williamson Ether Synthesis.

Protocol 1: Synthesis of 1-(2-Butoxyethoxy)methyl)benzene

This protocol details the synthesis of a benzyl ether derivative of this compound, a common protecting group strategy or a precursor for further functionalization.

Materials:

  • This compound (Reagent Grade, ≥99%)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide (≥98%)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, addition funnel

Procedure:

  • Alkoxide Formation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, e.g., 0.48 g, 12 mmol for 10 mmol scale). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add 20 mL of anhydrous THF.

  • Cool the flask to 0°C in an ice bath. Slowly add this compound (1.0 eq, e.g., 1.18 g, 10 mmol) dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. Hydrogen gas evolution should be observed.

  • SN2 Reaction: Dissolve benzyl bromide (1.1 eq, 1.88 g, 11 mmol) in 10 mL of anhydrous THF and add it to an addition funnel. Add the benzyl bromide solution dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 10 mL of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether derivative.

Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[10] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[11] This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, in this case, the alcohol) or by removing water as it is formed, often with a Dean-Stark apparatus.[12]

Expertise & Causality: Concentrated sulfuric acid is a common and effective catalyst as it is both a strong acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and a dehydrating agent that helps remove the water byproduct.[10][11] The reaction is conducted at reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure involves neutralizing the acidic catalyst with a weak base like sodium bicarbonate. This step is crucial to prevent hydrolysis of the ester product back to the starting materials during extraction.

Workflow for Fischer Esterification

Fischer_Esterification cluster_reaction Esterification Reaction cluster_workup Workup & Purification A This compound + Carboxylic Acid B Add Catalytic H₂SO₄ A->B C Heat to Reflux (with Dean-Stark optional) B->C D Cool and Dilute with Ether C->D Reaction Complete E Wash with NaHCO₃ (aq) D->E Neutralization F Wash with Brine E->F G Dry & Concentrate F->G H Purify (Distillation or Chromatography) G->H I Characterized Ester Derivative H->I Final Product

Caption: Workflow diagram for Fischer Esterification.

Protocol 2: Synthesis of 2-Butoxyethyl Acetate

This protocol describes the synthesis of 2-butoxyethyl acetate, a common solvent and a simple ester derivative.[5][13]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq, e.g., 11.82 g, 0.1 mol) and glacial acetic acid (1.2 eq, 7.21 g, 0.12 mol).

  • Carefully add 5-10 drops of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.

  • Wash the organic layer carefully with 30 mL portions of saturated sodium bicarbonate solution until CO₂ evolution ceases. This neutralizes the excess acetic acid and the sulfuric acid catalyst.

  • Wash the organic layer with 30 mL of water, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude 2-butoxyethyl acetate can be purified by fractional distillation to obtain the final product.

Characterization and Data

The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity. Below is a table of expected properties for the example products.

Property1-(2-Butoxyethoxy)methyl)benzene2-Butoxyethyl Acetate
Molecular Formula C₁₃H₂₀O₂C₈H₁₆O₃
Molecular Weight 208.30 g/mol 160.21 g/mol
Appearance Colorless OilColorless liquid with a fruity odor[5]
Boiling Point ~280-285 °C (est.)192 °C
¹H NMR (CDCl₃, δ) ~7.3 (m, 5H), 4.5 (s, 2H), 3.6 (m, 4H), 3.5 (t, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H)~4.1 (t, 2H), 3.5 (t, 2H), 3.4 (t, 2H), 2.0 (s, 3H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)
IR (cm⁻¹) 3030 (Ar C-H), 2950-2850 (Aliph. C-H), 1100 (C-O stretch)2950-2850 (Aliph. C-H), 1740 (C=O stretch), 1240 (C-O stretch)

Applications in Research and Drug Development

While this compound derivatives are primarily known as industrial solvents, their underlying structure is highly relevant to modern drug development, particularly in the field of bioconjugation.[14] The ethylene glycol unit is the fundamental building block of polyethylene glycol (PEG) linkers, which are widely used to improve the pharmaceutical properties of therapeutic molecules.[15][16]

Role as Hydrophilic Linkers: Short, functionalized glycol ethers derived from this compound can serve as simple, hydrophilic linkers or spacers in more complex molecules like Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs).[17][18][19]

  • Improved Solubility: Many potent cytotoxic drugs are highly hydrophobic. Attaching a hydrophilic linker, even a short one based on a glycol ether, can improve the overall solubility of the conjugate, preventing aggregation and simplifying formulation.[16]

  • Modulation of Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a therapeutic, reducing renal clearance and extending its plasma half-life. While the derivatives described here are small, they represent the first step in building more complex, monodisperse PEG linkers for fine-tuning these properties.[18]

  • Synthetic Handles: The derivatives synthesized via the protocols above can be further modified. For example, the benzyl ether (from Protocol 1) can be deprotected to reveal the primary alcohol, which can then be oxidized to a carboxylic acid. This creates a heterobifunctional linker—an ether on one end and a carboxyl group on the other—ready for conjugation to a drug or targeting ligand.

Safety and Handling

This compound and its derivatives are readily absorbed through dermal contact and inhalation.[1] The primary health concern is hematotoxicity (destruction of red blood cells), an effect that is particularly pronounced in animal studies.[3]

  • Exposure Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Metabolism: this compound is metabolized in the body to 2-butoxyacetic acid (BAA), which is the primary metabolite responsible for its toxic effects.[5]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By following these protocols and safety guidelines, researchers can effectively synthesize and utilize this compound derivatives as versatile building blocks for a wide range of research applications.

References

  • The Good Scents Company. (n.d.). 2-butoxyethyl acetate. Retrieved from [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413. (Note: While the specific article is cited, a direct link to the full text may require institutional access. A general link to the journal is provided.) [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for this compound and this compound Acetate. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • The Encyclopedia of Earth. (2008, March 26). Health effects of this compound and this compound acetate. Retrieved from [Link]

  • Hartwig, A., & MAK Commission. (2021). 2-Butoxyethyl acetate. MAK Value Documentation, supplement – Translation of the German version from 2020. MAK Collection for Occupational Health and Safety, 6(1), Doc006. [Link]

  • Piras, M., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]

  • Jacobs, G. A., et al. (1989). Evaluation of the primary skin irritation potential of the glycol ethers this compound and 2-butoxyethyl acetate. Contact Dermatitis, 21(5), 315-319. (Note: A representative link to the journal is provided.) [Link]

  • Christie, R. J., & Al-awar, R. S. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(11), 3365. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Public Health Statement for this compound and this compound Acetate. Retrieved from [Link]

  • Ecolink, Inc. (n.d.). What is this compound. Retrieved from [Link]

  • Force of Nature. (n.d.). What is this compound: Chemical Free Living. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 2-Butoxyethanol (2-BE)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Optimization, Workup Protocols, and Safety Compliance Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Amphiphilic Paradox"

2-Butoxyethanol (2-BE), often known as Butyl Cellosolve™, is a high-performance glycol ether (


).[2] Its utility in drug development stems from its amphiphilic nature —it is miscible with both water and hydrophobic organics. This makes it an exceptional "coupling solvent" for biphasic reactions (e.g., Suzuki-Miyaura couplings, nucleophilic substitutions).[1]

However, this same property creates a significant bottleneck downstream: 2-BE is notoriously difficult to remove. It boils at 171°C (defying standard rotary evaporation) and acts as a surfactant, often causing intractable emulsions during aqueous workups.

This guide provides self-validating protocols to harness the kinetic benefits of 2-BE while neutralizing its downstream processing challenges.

Part 1: Pre-Reaction & Safety (Critical)

Q: I found an old bottle of 2-BE. Can I use it directly?

A: Do not open it until you verify the age and cap integrity.

Like other ethers, 2-BE is a peroxide former (Class C). While less volatile than diethyl ether, its high boiling point means that distillation can dangerously concentrate peroxides to explosive levels.

The Validation Protocol:

  • Visual Inspection: Check for solid crystals around the cap (a sign of polymerization/peroxide precipitation). If found, do not touch; contact EHS immediately.

  • Quantification: Use semi-quantitative peroxide test strips.

    • < 10 ppm: Safe to use.

    • 10–100 ppm: Treat with solid KOH or pass through activated alumina.

    • > 100 ppm: Discard as hazardous waste.

  • Inhibition: Ensure your supply contains an inhibitor (typically BHT) if you plan to store it.

Mechanism: The ether oxygen stabilizes radical intermediates, allowing auto-oxidation at the


-carbon. This process is accelerated by light and heat.

Part 2: Reaction Optimization (Kinetics)

Q: Why does 2-BE accelerate my biphasic Suzuki coupling better than Dioxane or THF?

A: You are observing the "Micellar Effect."

Unlike Dioxane (which is merely a co-solvent), 2-BE acts as a surfactant. In aqueous-organic mixtures, 2-BE lowers the interfacial tension and forms micelle-like aggregates.[2] This increases the effective surface area for the transfer of the lipophilic electrophile (e.g., aryl halide) to the water-soluble palladium catalyst complex.

Optimization Table: Solvent Comparison

PropertyThis compound1,4-DioxaneTHFImpact on Reaction
Boiling Point 171°C101°C66°C2-BE allows higher temp (Arrhenius acceleration) without pressure vessels.[1][2][3]
Dielectric Constant ~9.42.27.5Moderate polarity stabilizes charged transition states (e.g., Oxidative Addition).[1][2][3]
Viscosity (cP) 2.91.20.48Higher viscosity can limit mass transfer if stirring is inadequate.[2][3] Vigorous stirring is mandatory.
Surfactant Character HighNoneLow2-BE stabilizes emulsions, increasing reactant contact area.[1][2][3]
Visualizing the Mechanism

The following diagram illustrates how 2-BE bridges the phase gap in a typical Palladium-catalyzed cross-coupling.

MicellarEffect cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 2-BE Interface Pd Pd Catalyst (Water Soluble) Product Biaryl Product Pd->Product Reductive Elimination Boronic Boronic Acid (Hydrophilic) Boronic->Pd Transmetallation Halide Aryl Halide (Lipophilic) Micelle 2-BE Aggregates (Surfactant Action) Halide->Micelle Solubilization Micelle->Pd Mass Transfer Acceleration

Caption: 2-BE acts as a phase-transfer mediator, solubilizing lipophilic halides and transporting them to the aqueous catalyst interface.[1]

Part 3: Workup & Removal (Troubleshooting)

Q: I can't remove 2-BE on the rotovap. It just bumps or stays behind. How do I isolate my product?

A: Stop trying to distill it. Use the "Dual-Wash" Extraction Protocol.

Direct distillation requires high vacuum (< 10 mbar) and heat (> 60°C), which risks degrading sensitive products. Furthermore, 2-BE forms azeotropes with water (~99°C), but the water content is high, making azeotropic removal inefficient.

The Solution: You must exploit the partition coefficient. While 2-BE is miscible with pure water, it is less soluble in highly ionic aqueous solutions (Salting Out), yet it is also prone to causing emulsions.[1]

Protocol: The "Salting Out" Workup
  • Dilution: Dilute the reaction mixture with 10 volumes of water.

    • Why: This forces the 2-BE to partition into the aqueous phase initially.

  • Solvent Choice: Extract with a highly non-polar solvent (e.g., Heptane or TBME ). Avoid DCM if possible, as it forms stubborn emulsions with glycol ethers.

  • The "Emulsion Breaker" Step:

    • If an emulsion forms (cloudy interface that won't settle), add saturated Brine (NaCl) dropwise.

    • Warning: Do not start with brine. Starting with brine can sometimes "salt out" the 2-BE back into the organic layer. Establish the partition with water first, then clear the interface with brine.

  • Polishing: Wash the combined organic layers 3 times with water.

    • Logic: 2-BE tracks into the organic layer. Multiple water washes are required to deplete it below 1000 ppm.

Decision Tree for 2-BE Removal

Use this logic flow to determine the best removal strategy based on your product's properties.

WorkupLogic Start Reaction Complete (Solvent: 2-BE) ProdProp Is Product Water Soluble? Start->ProdProp Yes Yes (Polar) ProdProp->Yes No No (Lipophilic) ProdProp->No Lyophil Lyophilization (Freeze Dry) Yes->Lyophil Stable Solid Dialysis Dialysis / SPE (C18 Column) Yes->Dialysis Sensitive/Bio Extract Dilute w/ Water (10x) Extract w/ Heptane/TBME No->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Sat. NaCl (Brine) + Centrifugation Emulsion->BreakEmulsion Yes CleanSep Clean Separation Emulsion->CleanSep No Wash Wash Organic Layer 3x with Water BreakEmulsion->Wash CleanSep->Wash Final Rotovap Organic Layer (Product Isolated) Wash->Final

Caption: Workflow for isolating products from this compound reaction matrices.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 2-BE for reactions involving strong bases (e.g., n-BuLi)? A: No. 2-BE contains a free hydroxyl group (


).[2] Strong bases will deprotonate the alcohol, consuming your reagent and generating a nucleophilic alkoxide that may cause side reactions. For basic conditions, switch to a capped glycol ether like DME (Dimethoxyethane) .

Q: My NMR shows a persistent triplet at 3.4 ppm and 3.6 ppm. Is this 2-BE? A: Yes. Even after rotovapping, 2-BE residues linger.

  • Fix: Dissolve your product in a small amount of chloroform or DCM and wash one final time with water. If the product is solid, trituration with cold pentane is highly effective, as 2-BE remains soluble in the pentane mother liquor.

Q: Is 2-BE "Green"? A: It is a "Grey" solvent. While it is biodegradable and less volatile than low-MW ethers (reducing smog formation), it poses acute health risks (hemolysis in animal models). It is generally preferred over DMF or NMP, but less green than Ethanol or 2-MeTHF.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8133, this compound." PubChem, 2024. [Link]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes in Organic Synthesis." Chemical Reviews, vol. 95, no.[1] 7, 1995, pp. 2457–2483. (Context: Micellar acceleration in aqueous ethers).

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guideline for this compound." United States Department of Labor. [Link][2]

  • University of Edinburgh. "Azeotrope Databank: Water + this compound." School of Engineering.
  • Clark, J. H., et al. "Green Chemistry: Challenges and Opportunities." Green Chemistry, vol. 1, 1999.[1] (Context: Solvent selection and environmental impact).

Sources

Technical Support Center: Optimizing Nanoparticle Size and Morphology with 2-Butoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nanoparticle synthesis using 2-Butoxyethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the unique properties of this compound for precise control over nanoparticle size and morphology. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically-grounded explanations and actionable troubleshooting steps.

Introduction: The Multifaceted Role of this compound in Nanoparticle Synthesis

This compound (also known as ethylene glycol monobutyl ether) is a versatile solvent with a unique combination of hydrophilic and hydrophobic properties, making it a valuable tool in the synthesis of a wide range of nanoparticles.[1] Its role extends beyond that of a simple solvent; it can also act as a reducing agent and a capping or stabilizing agent, influencing the nucleation and growth of nanoparticles.[2] Understanding and controlling these functions is key to achieving desired nanoparticle characteristics.

This guide will delve into the practical aspects of using this compound, helping you to troubleshoot common issues and optimize your synthetic protocols for reproducible and high-quality results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Control Over Nanoparticle Size - Polydispersity and Inconsistent Batches

Question: My nanoparticle synthesis in this compound is resulting in a wide range of particle sizes (high polydispersity index - PDI). What factors could be causing this and how can I achieve a more monodisperse population?

Answer: High polydispersity is a common challenge in nanoparticle synthesis and typically points to issues with the nucleation and growth stages.[3] In a this compound system, several factors can contribute to this problem:

  • Non-uniform Nucleation: For monodisperse nanoparticles, a short, rapid nucleation event is required, followed by a slower, controlled growth phase. If nucleation is slow or continuous throughout the reaction, a wide distribution of particle sizes will result.

    • Causality: this compound's moderate reducing potential might lead to a slower reduction of the metal precursor, prolonging the nucleation phase.

    • Solution:

      • Increase Reaction Temperature: A higher temperature can accelerate the reduction of the precursor, leading to a more rapid and uniform nucleation event. However, be cautious as excessively high temperatures can also accelerate particle growth and aggregation.

      • Introduce a Stronger Co-reducing Agent: If precise temperature control is not feasible or effective, consider adding a small amount of a stronger reducing agent (e.g., sodium borohydride) to initiate a rapid burst of nucleation. The subsequent, slower reduction by this compound can then control the growth phase.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, is a significant contributor to polydispersity.

    • Causality: The solvency of this compound can influence the rate of Ostwald ripening. Its ability to dissolve both the precursor and the nanoparticle surface to some extent can facilitate the diffusion of monomeric species from smaller to larger particles.

    • Solution:

      • Optimize Reaction Time: Monitor the particle size distribution over time to identify the point at which Ostwald ripening becomes significant. Quenching the reaction at the optimal time can preserve the desired size distribution.

      • Control Precursor Concentration: A higher initial precursor concentration can lead to a higher degree of supersaturation, promoting rapid nucleation and minimizing the time available for Ostwald ripening.

  • Ineffective Stabilization: If the nanoparticles are not adequately stabilized as they form, they can aggregate, leading to a larger and more varied size distribution.

    • Causality: While this compound has some capping capabilities, it may not be sufficient for all nanoparticle systems.

    • Solution:

      • Introduce a Capping Agent: The addition of a specific capping agent can provide better steric or electrostatic stabilization.[4][5][6] The choice of capping agent will depend on the nanoparticle material and the desired surface properties. Common examples include polymers like polyvinylpyrrolidone (PVP) or surfactants like cetyltrimethylammonium bromide (CTAB).

Issue 2: Undesirable Nanoparticle Morphology - Irregular Shapes and Aggregates

Question: I am observing irregular nanoparticle shapes and significant aggregation in my this compound-based synthesis. How can I control the morphology to obtain spherical or other well-defined shapes?

Answer: Nanoparticle morphology is a critical parameter that influences their properties and applications.[7][8] Irregular shapes and aggregation in a this compound system can be attributed to several factors:

  • Anisotropic Growth: The formation of non-spherical shapes is a result of different growth rates on different crystallographic facets of the nanoparticle.

    • Causality: The selective adsorption of this compound or other species in the reaction mixture onto specific crystal faces can either promote or inhibit growth on those faces, leading to anisotropic shapes.

    • Solution:

      • Utilize a Shape-Directing Agent: Introduce a capping agent that is known to selectively bind to certain crystal facets. For example, in the synthesis of gold nanoparticles, silver ions can be used to promote the formation of nanorods.

      • Adjust the Precursor to Reducing Agent Ratio: The ratio of the metal precursor to this compound can influence the reduction kinetics and, consequently, the growth pattern of the nanoparticles. Experiment with different ratios to find the optimal conditions for the desired morphology.

  • Aggregation and Fusion: Nanoparticles may aggregate due to insufficient stabilization, leading to larger, irregularly shaped structures.

    • Causality: The surface energy of the nanoparticles drives them to aggregate in order to reduce the total surface area. If the repulsive forces between particles are not strong enough to overcome the attractive van der Waals forces, aggregation will occur.

    • Solution:

      • Enhance Stabilization: As mentioned previously, the addition of a suitable capping agent is crucial. The choice of capping agent can also influence the final morphology.

      • Control the Ionic Strength: The presence of salts in the reaction mixture can screen the electrostatic repulsion between nanoparticles, promoting aggregation. Minimize the concentration of any ionic species.

      • Optimize pH: The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the capping agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my nanoparticle synthesis? Is it a solvent, a reducing agent, or a stabilizer?

A1: this compound can play all three roles, and its dominant function depends on the specific reaction conditions and the other components in the system.[2][9]

  • Solvent: Its primary role is often as a solvent, providing a medium for the reaction. Its ability to dissolve a wide range of precursors makes it a versatile choice.[1]

  • Reducing Agent: The alcohol group in this compound can be oxidized, allowing it to reduce metal precursors to their zerovalent state, which is the basis of nanoparticle formation.[2] This reduction is typically slower than with strong reducing agents like sodium borohydride.

  • Stabilizer/Capping Agent: The hydroxyl group and the ether oxygen in this compound can coordinate to the surface of the newly formed nanoparticles, providing a layer of stabilization that prevents aggregation.[2][4] However, this stabilization may be weaker compared to dedicated capping agents.

Q2: How does the concentration of this compound affect the final nanoparticle size?

A2: The concentration of this compound can have a significant impact on nanoparticle size. Generally, a higher concentration of this compound relative to the metal precursor will lead to smaller nanoparticles. This is because a higher concentration of the reducing agent leads to a faster nucleation rate, resulting in a larger number of smaller nuclei.

Q3: Can I use this compound in combination with water for my synthesis?

A3: Yes, this compound is miscible with water, and using a mixed solvent system can offer additional control over the synthesis. The addition of water can change the polarity of the solvent, which can affect the solubility of the precursor and the capping agent, as well as the reduction kinetics. This, in turn, can influence the final size and morphology of the nanoparticles.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is a combustible liquid and can be harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13] It can also cause skin and eye irritation.[10][11][13] Always work in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Refer to the Safety Data Sheet (SDS) for detailed safety information.[10][11][12]

Experimental Protocols

Protocol 1: General Synthesis of Gold Nanoparticles using this compound

This protocol provides a general starting point for the synthesis of gold nanoparticles. Optimization of the parameters will be necessary to achieve the desired size and morphology.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Deionized water

  • (Optional) Capping agent (e.g., PVP)

Procedure:

  • Prepare a stock solution of HAuCl₄ in deionized water (e.g., 10 mM).

  • In a clean round-bottom flask, add a specific volume of this compound.

  • Heat the this compound to the desired reaction temperature (e.g., 120 °C) under constant stirring.

  • If using a capping agent, add it to the hot this compound and allow it to dissolve completely.

  • Rapidly inject the HAuCl₄ stock solution into the hot this compound solution while stirring vigorously.

  • Observe the color change of the solution, which indicates the formation of gold nanoparticles (typically from yellow to ruby red).

  • Allow the reaction to proceed for a specific amount of time (e.g., 30 minutes).

  • Cool the solution to room temperature.

  • Characterize the resulting nanoparticles using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Data Presentation

The following table provides a hypothetical example of how varying the concentration of this compound can influence the size and polydispersity of synthesized gold nanoparticles.

HAuCl₄ Concentration (mM) This compound:Water Ratio (v/v) Temperature (°C) Average Particle Size (nm) Polydispersity Index (PDI)
0.1100:0120150.25
0.175:25120250.35
0.150:50120400.45
0.2100:0120200.30

Visualizations

Diagram 1: The Multifunctional Role of this compound

G BTOH This compound Solvent Solvent BTOH->Solvent Reducer Reducing Agent BTOH->Reducer Stabilizer Stabilizer/Capping Agent BTOH->Stabilizer

Caption: Multifunctional roles of this compound in nanoparticle synthesis.

Diagram 2: Troubleshooting Workflow for Polydispersity

G Start High Polydispersity Observed CheckNucleation Assess Nucleation Rate Start->CheckNucleation CheckStabilization Evaluate Particle Stabilization CheckNucleation->CheckStabilization Adequate IncreaseTemp Increase Reaction Temperature CheckNucleation->IncreaseTemp Slow AddReducer Add Co-reducing Agent CheckNucleation->AddReducer Slow CheckRipening Investigate Ostwald Ripening CheckStabilization->CheckRipening Good AddCappingAgent Introduce Capping Agent CheckStabilization->AddCappingAgent Poor OptimizeTime Optimize Reaction Time CheckRipening->OptimizeTime Significant End Monodisperse Nanoparticles IncreaseTemp->End AddReducer->End AddCappingAgent->End OptimizeTime->End

Caption: Troubleshooting workflow for high polydispersity in nanoparticle synthesis.

References

  • Synthesis of this compound using novel mixed metal oxide catalysts. OUCI. Available at: [Link]

  • Optimizing nanoparticle design and surface modification toward clinical translation. PMC. Available at: [Link]

  • Optimizing Biodegradable Nanoparticle Size for Tissue-Specific Delivery. Request PDF. Available at: [Link]

  • Optimizing Coatings with this compound: A Manufacturer's Guide. Available at: [Link]

  • Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. PubMed Central. Available at: [Link]

  • Ethanol and NaCl-Induced Gold Nanoparticle Aggregation Toxicity toward DNA Investigated with a DNA/GCE Biosensor. MDPI. Available at: [Link]

  • Morphology control and optical properties of Bi2O3 crystals prepared by low-temperature liquid phase method. ResearchGate. Available at: [Link]

  • Opportunities and Challenges in the Synthesis of Noble Metal Nanoparticles via the Chemical Route in Microreactor Systems. MDPI. Available at: [Link]

  • This compound. JMN Specialties, Inc. Available at: [Link]

  • Role of Alcohols in Colloidal Nanoparticle Synthesis. IntechOpen. Available at: [Link]

  • Challenges in Development of Nanoparticle-Based Therapeutics. PMC. Available at: [Link]

  • Preparation of Gold Nanoparticles Using 2-Ethoxyethanol, 2-Methoxyethanol and 1,3-Butyleneglycol Supported in Chitosan. Universidad de Cuenca. Available at: [Link]

  • Synthesis and Characterisation of Silver Nanoparticles in Different Medium. ResearchGate. Available at: [Link]

  • Safety Data Sheet: this compound. Chemos GmbH&Co.KG. Available at: [Link]

  • High-Performance Blue Quantum Dot Light Emitting Diode via Solvent Optimization Strategy for ZnO Nanoparticles. NIH. Available at: [Link]

  • State of the Art on Toxicological Mechanisms of Metal and Metal Oxide Nanoparticles and Strategies to Reduce Toxicological Risks. MDPI. Available at: [Link]

  • Synthesis of silver nanoparticles: chemical, physical and biological methods. PMC. Available at: [Link]

  • Semiconductor Quantum Dots in Bioanalysis: Crossing the Valley of Death. ACS Publications. Available at: [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. NIH. Available at: [Link]

  • Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. MDPI. Available at: [Link]

  • Green Synthesis of Silver Nanoparticles with Size Distribution Depending on Reducing Species in Glycerol at Ambient pH and Temperatures. ACS Omega. Available at: [Link]

  • Exploring the Impact of Morphology on the Properties of Biodegradable Nanoparticles and Their Diffusion in Complex Biological Medium. PubMed Central. Available at: [Link]

  • Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications. NIH. Available at: [Link]

  • This compound EXTRA PURE. Loba Chemie. Available at: [Link]

  • Green Synthesis and Characterization of Silver Nanoparticles Derived from Ethanol Extract of Sappan Wood. International Journal of Current Science Research and Review. Available at: [Link]

  • Capping Agents in Nanoparticle Synthesis: Surfactant and Solvent System. AIP Publishing. Available at: [Link]

  • Toxicity and Environmental Risks of Nanomaterials: Challenges and Future Needs. PMC. Available at: [Link]

  • Exploring the Impact of Morphology on the Properties of Biodegradable Nanoparticles and Their Diffusion in Complex Biological Medium. Biomacromolecules. Available at: [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology. Available at: [Link]

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Technical Support Center: Addressing Challenges in 2-Butoxyethanol-Based Microemulsion Stability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Formulation Division

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-Butoxyethanol-based microemulsions. As a key component in many formulations, this compound acts as an excellent co-surfactant and solvent, prized for its ability to reduce interfacial tension and enhance the solubilization of active pharmaceutical ingredients (APIs).[1][2] However, its unique physicochemical properties, particularly its temperature-dependent miscibility with water, introduce specific stability challenges.[1]

This document provides a comprehensive, question-and-answer-based resource to navigate these challenges. We will explore the causality behind common experimental issues, offer validated troubleshooting protocols, and ground our recommendations in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the composition and behavior of this compound microemulsions.

Q1: What defines a microemulsion, and what is the specific role of this compound?

A: A microemulsion is a clear, optically isotropic, and thermodynamically stable mixture of oil, water, and surfactant, often with the addition of a co-surfactant.[3] Unlike conventional emulsions, which are unstable and require high-shear energy to form, microemulsions form spontaneously under the right conditions.[4] Their stability stems from the reduction of the oil/water interfacial tension to ultra-low values by the surfactant and co-surfactant molecules.[5]

In these systems, this compound (also known as Butyl Cellosolve) typically functions as a co-surfactant or co-solvent .[1] Its amphiphilic nature, possessing both a polar hydroxyl head and a non-polar butyl tail, allows it to partition at the oil-water interface alongside the primary surfactant. This achieves several critical functions:

  • Reduces Interfacial Tension: It further lowers the energy barrier between the oil and water phases.

  • Increases Interfacial Fluidity: It disrupts the ordered packing of surfactant molecules, making the interfacial film more flexible and capable of accommodating the high curvature required for nano-sized droplets.

  • Modifies Solvent Capacity: It can enhance the solubility of the drug or other components within the microemulsion's domains.

Q2: What are the primary factors that dictate the stability of a this compound-based microemulsion?

A: The stability of these systems is a delicate balance governed by several interconnected factors.[6] The most critical parameters to control are:

  • Component Ratios: The relative concentrations of oil, water, surfactant, and this compound are paramount. The stable microemulsion region often exists only within a specific range of these ratios, which can be mapped using a pseudo-ternary phase diagram.

  • Temperature: this compound exhibits complex temperature-dependent miscibility with water. It has both a lower critical solution temperature (LCST) around 49°C and an upper critical solution temperature (UCST) around 130°C.[1] Operating between these temperatures can lead to phase separation depending on the system's composition.[1]

  • Salinity: The presence and concentration of electrolytes (salts) can significantly impact stability. Salts affect the hydration of the surfactant's headgroups and can alter the optimal curvature of the interface, potentially inducing phase separation.[7][8]

  • Hydrophile-Lipophile Balance (HLB): The overall HLB of the surfactant/co-surfactant system must be matched to the oil phase to ensure proper emulsification.[9]

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-oriented approach to resolving common experimental failures.

Problem: My microemulsion appears cloudy, hazy, or has separated into distinct layers.

Q: I've prepared my formulation, but it's not the clear, single-phase system I expected. What are the likely causes and how can I fix this?

A: Cloudiness or phase separation is the most common indicator of instability. The underlying cause can usually be traced back to one of three main factors: temperature, component concentration, or ionic strength.

Causality & Corrective Actions:
  • Incorrect Temperature Range: The formulation may be outside its stable temperature window. This compound's miscibility with water is highly sensitive to temperature.[1] Exceeding the LCST can cause the system to phase separate as the components become less soluble in each other.[1][10]

    • Troubleshooting Step: Measure the temperature of your sample and storage conditions. Compare this to the known phase behavior of your system. Attempt to bring the sample to a temperature where it is known to be stable (e.g., room temperature). If it becomes clear, temperature is the culprit.

    • Solution: Reformulate by adjusting surfactant/co-surfactant ratios to broaden the stable temperature range or implement strict temperature control during experiments and storage.

  • Improper Component Ratios: The system may have an insufficient concentration of surfactant and/or this compound to stabilize the oil-water interface.[5] A higher concentration of surfactant is often needed to reduce interfacial tension sufficiently and create a stable formulation.[5][11]

    • Troubleshooting Step: Review your formulation calculations. Prepare a series of new samples, systematically varying the surfactant-to-co-surfactant ratio while keeping the oil and water content constant.

    • Solution: Increase the concentration of the surfactant/co-surfactant mixture. Constructing a pseudo-ternary phase diagram is the most systematic way to identify the precise ratios that yield a stable microemulsion region.

  • Uncontrolled Salinity/pH: The addition of buffers, salts, or an API in salt form can disrupt the delicate hydrophilic/lipophilic balance of the surfactant film, leading to instability.[6]

    • Troubleshooting Step: Evaluate all components for ionic species. If a buffer is used, prepare a control microemulsion without it to see if stability is restored.

    • Solution: If salts are necessary, their concentration must be optimized. A "salinity scan" experiment, where stability is observed across a range of salt concentrations, can identify the optimal ionic strength. Sometimes, switching to a non-ionic surfactant can reduce sensitivity to salts.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of microemulsion instability.

TroubleshootingWorkflow Start Unstable Microemulsion (Cloudy / Phase Separated) CheckTemp Is temperature within known stable range? Start->CheckTemp CheckRatios Are component ratios (esp. Surfactant) sufficient? CheckTemp->CheckRatios Yes TempIssue Cause: Thermal Instability (LCST/UCST Effect) CheckTemp->TempIssue No CheckSalinity Are there uncontrolled salts or pH changes? CheckRatios->CheckSalinity Yes RatioIssue Cause: Insufficient Interfacial Stabilization CheckRatios->RatioIssue No SalinityIssue Cause: Ionic Strength Destabilization CheckSalinity->SalinityIssue Yes SolveTemp Solution: 1. Control Temperature 2. Reformulate to widen   stable temp. range TempIssue->SolveTemp SolveRatios Solution: 1. Increase Surfactant/   Co-surfactant Conc. 2. Perform Phase Diagram Titration RatioIssue->SolveRatios SolveSalinity Solution: 1. Perform Salinity Scan 2. Use Non-ionic Surfactants 3. Adjust pH SalinityIssue->SolveSalinity

Caption: Troubleshooting flowchart for unstable microemulsions.

Section 3: Key Experimental Protocols

To ensure reproducibility and accuracy, follow these validated protocols for characterizing and optimizing your microemulsion.

Protocol 1: Visual Assessment and Phase Behavior Analysis

Objective: To systematically identify the boundaries of the single-phase microemulsion region by titrating with one component.

Materials:

  • Oil phase

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant

  • Co-surfactant (this compound)

  • Glass vials with screw caps

  • Calibrated pipettes or burette

  • Vortex mixer

  • Thermostatic water bath

Methodology:

  • Prepare Surfactant/Co-surfactant (S/CoS) Mixtures: Prepare several mixtures of your surfactant and this compound at fixed weight ratios (e.g., 1:1, 1:2, 2:1, 3:1, 4:1). This mixture will be treated as a single component ("surfactant apex") in the phase diagram.

  • Set Initial Compositions: In a series of glass vials, accurately weigh different ratios of the oil phase and one of the S/CoS mixtures. For example, create samples with oil:(S/CoS) ratios of 9:1, 8:2, 7:3, ... , 1:9.

  • Aqueous Phase Titration: Place the vials on a vortex mixer. Add the aqueous phase dropwise to each vial using a calibrated pipette or burette. After each addition, cap the vial and vortex for 1-2 minutes until the contents are homogenous.

  • Observation and Equilibration: Allow the vials to equilibrate at a controlled temperature (e.g., 25°C in a water bath) for at least 24 hours. This is crucial as microemulsion formation is spontaneous but may not be instantaneous.

  • Phase Identification (Self-Validation): After equilibration, visually inspect each vial against a well-lit background.

    • Stable Microemulsion (1Φ): The sample will be completely clear and transparent, with no phase separation.

    • Biphasic (2Φ): The sample will be cloudy or have two distinct layers.

    • Viscous/Gel-like: The sample may be clear but highly viscous, indicating a liquid crystalline phase, not a true microemulsion.

  • Data Plotting: Record the exact composition (by weight percent) of each component for the samples that are clear and single-phase. Plot these points on a ternary phase diagram software to map out the microemulsion region for that specific S/CoS ratio.

  • Repeat: Repeat steps 2-6 for each of the different S/CoS ratios prepared in step 1 to fully understand how the co-surfactant level impacts the size of the stable region.

Section 4: Data Summary Table

The table below summarizes the expected impact of key variables on the stability of a typical this compound-based microemulsion. Use this as a quick reference during formulation development.

ParameterChangeLikely Effect on StabilityRationale
Temperature Increase towards LCST (~49°C)Decrease Reduced miscibility of this compound and water can lead to phase separation.[1]
Surfactant Conc. IncreaseIncrease (up to a point)More surfactant is available to lower interfacial tension and stabilize the interface.[5]
This compound Conc. IncreaseVariable Can increase stability by enhancing film flexibility, but excessive amounts can disrupt the system.
Salinity IncreaseDecrease (typically)"Salting-out" effect can dehydrate surfactant headgroups, altering curvature and causing phase separation.[7][12]
Oil/Water Ratio Move away from 1:1Decrease Extreme ratios require a more flexible and robust interfacial film to maintain stability.[6]

Section 5: References

  • This compound - Wikipedia. Wikipedia. [Link]

  • Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology. [Link]

  • This compound - Australian Industrial Chemicals Introduction Scheme (AICIS). AICIS. [Link]

  • This compound – A Common Air Pollutant. Chemical Insights. [Link]

  • This compound - CAS Registry Number - Development Support Document. Texas Commission on Environmental Quality. [Link]

  • This compound and this compound Acetate | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • The Effect Of Surfactant And Co-Surfactant Ratio On The Characteristics And Stability Of A Microemulsion Containing Avocado And Olive Oil. NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. [Link]

  • Density, Viscosity, and Refractive Index for Water + this compound and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures | Request PDF. ResearchGate. [Link]

  • Butoxyethanol, 2- (CICADS). Inchem.org. [Link]

  • Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study. MDPI. [Link]

  • New methods for determination of this compound, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. PubMed. [Link]

  • (PDF) Effect of aggregates in bulk and surface properties. Surface tension, foam stability, and heat capacities for this compound + water. ResearchGate. [Link]

  • Isolation and characterization of this compound degrading bacterial strains. PMC, NIH. [Link]

  • Permeation of this compound Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260. MDPI. [Link]

  • This compound – Knowledge and References. Taylor & Francis. [Link]

  • (PDF) EFFECT OF OPTIMUM SALINITY ON MICROEMULSION FORMATION TO ATTAIN ULTRALOW INTERFACIAL TENSION FOR CHEMICAL FLOODING APPLICATION. ResearchGate. [Link]

  • Stability versus salinity scan for 2 phase emulsions, i.e., O/ M and... ResearchGate. [Link]

  • Stability as a function of salinity, with (right) and without (left) alcohol. Surfactant concentration, 0.02 wt. ResearchGate. [Link]

  • Troubleshooting Microemulsion Systems. Cosmetics & Toiletries. [Link]

  • Biomedical application of microemulsion delivery systems: A review. DergiPark. [Link]

  • Phase behavior of TXs/toluene/water microemulsion systems for solubilization absorption of toluene. SciSpace. [Link]

Sources

Technical Support Center: 2-Butoxyethanol (2-BE) Purification & Handling

[1]

Topic: Purification techniques for reactions involving 2-Butoxyethanol Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist[1]

Introduction: The "Sticky Solvent" Paradox

This compound (2-BE), often known as Butyl Cellosolve™, is a workhorse solvent in synthesis due to its unique amphiphilic nature.[1] It dissolves both hydrophobic organics and hydrophilic salts, making it ideal for coupling reactions and enzymatic catalysis.

However, this same property makes it a purification nightmare .

  • High Boiling Point: At 171°C, it cannot be removed by standard rotary evaporation without risking thermal degradation of sensitive APIs.

  • Surfactant Activity: It acts as a hydrotrope, frequently causing intractable emulsions during aqueous workups.

  • Peroxide Formation: As a glycol ether, it is a Class C peroxide former, posing safety and chemical interference risks.

This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Physical Properties Reference Table
PropertyValueCritical Implication
Boiling Point 171°C (760 mmHg)Too high for standard rotovap removal.[1]
Water Azeotrope BP ~98–99°CKey for removal. Allows steam distillation.[1]
Azeotrope Composition ~20% 2-BE / 80% WaterRequires 4-5x volume of water to strip 2-BE.[1]
Miscibility Gap 49°C – 130°CTwo phases form in this range; miscible below 49°C.
Peroxide Class Class CSusceptible to autoxidation; requires testing.[1]
Troubleshooting Module 1: Solvent Removal
Q: "I cannot remove 2-BE on the rotovap without heating my bath to >80°C. How do I get it off gently?"

The Issue: You are trying to boil pure 2-BE. Its vapor pressure is too low at standard vacuum levels.

The Solution: Azeotropic Distillation (Steam Stripping). 2-BE forms a positive azeotrope with water. By adding water to your reaction mixture, you depress the effective boiling point of the solvent system, allowing the 2-BE to co-distill with the water at significantly lower temperatures.

Protocol:

  • Dilution: Add distilled water to your reaction mixture (Ratio: ~5 mL water per 1 mL 2-BE).

  • Setup: Configure rotary evaporator with a high-efficiency condenser (dry ice/acetone or high-flow chiller).

  • Conditions: Set bath to 45–50°C and lower pressure to <30 mbar.

  • Observation: The mixture will distill at the azeotropic temperature (significantly lower than 171°C).

  • Validation: If the residue remains oily/viscous, repeat the water addition and evaporation cycle (2-3 times) until the characteristic ether odor dissipates.

Expert Insight: Do not use toluene or heptane for azeotropic removal of 2-BE. While common for other solvents, they are less effective here because 2-BE is more miscible with them, raising the boiling point rather than depressing it via a hetero-azeotrope mechanism like water.

Troubleshooting Module 2: Aqueous Workup & Emulsions
Q: "My extraction has turned into a milky emulsion that won't separate. How do I break it?"

The Issue: 2-BE acts as a surfactant (hydrotrope), lowering the interfacial tension between your organic solvent and water.

The Solution: The "Salting Out" & Temperature Swing Method. You must exploit the Lower Critical Solution Temperature (LCST) of 2-BE. Below 49°C, 2-BE is miscible with water. Above this, or with high ionic strength, it phase separates.

Protocol:

  • Saturation: Add solid NaCl (salt) to the aqueous layer until saturated. This increases the ionic strength, forcing the organic 2-BE out of the aqueous phase ("salting out").

  • Solvent Swap: If using Ethyl Acetate (EtOAc), switch to Dichloromethane (DCM) .

    • Why? 2-BE partitions more favorably into DCM, pulling it out of the interface.

  • The "Back-Wash":

    • Extract the aqueous layer 3x with DCM.

    • Combine organic layers.

    • Crucial Step: Wash the combined organics with saturated brine (not water). The high salt content prevents the 2-BE from re-emulsifying the water into the organic layer.

Visualization: Workup Decision Logic

WorkupLogicstartReaction Complete(Contains 2-BE)emulsionEmulsion Forms?start->emulsiondirectStandard Workup(Wash w/ Brine)emulsion->directNosaltAdd Solid NaCl(Saturate Aqueous Phase)emulsion->saltYessolvent_choiceExtraction Solvent?salt->solvent_choiceet_oacEthyl Acetate(Risk: 2-BE stays in Aqueous)solvent_choice->et_oacProduct is Non-PolardcmDichloromethane (DCM)(2-BE moves to Organic)solvent_choice->dcmProduct is PolarwashWash Combined Organicswith 3x Brineet_oac->washdcm->washdryDry over Na2SO4& Evaporatewash->dry

Caption: Decision matrix for handling 2-BE induced emulsions during aqueous workup.

Troubleshooting Module 3: Impurities & Peroxides
Q: "My oxidation reaction failed, or I'm seeing unexplained byproducts. Could the solvent be the cause?"

The Issue: 2-BE is a glycol ether and a Class C Peroxide Former . If stored improperly or aged, it forms peroxides (e.g., 2-butoxyethyl hydroperoxide) which can:[1]

  • Oxidize sensitive functional groups (sulfides, phosphines).

  • Interfere with metal catalysts (Pd, Pt).

  • Pose an explosion hazard during distillation.

The Solution: Quantify and Quench.

Protocol:

  • Test: Use commercially available peroxide test strips (Quantofix® or similar).

    • Limit: If >10 ppm, do not distill to dryness.

    • Limit: If >100 ppm, discard solvent via hazardous waste.

  • Removal (Lab Scale):

    • Pass the solvent through a column of Activated Alumina (neutral, Brockmann I). The peroxides adsorb strongly to the alumina.

    • Validation: Retest the eluate. Peroxides should be undetectable (<1 ppm).

  • Removal (Bulk/Wash):

    • Wash the solvent with 5% aqueous Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.[2]

    • Warning: This saturates the 2-BE with water, requiring subsequent drying (MgSO₄) and azeotropic distillation.

Troubleshooting Module 4: Chromatography Interference
Q: "My compound streaks on the silica column when I load it dissolved in 2-BE."

The Issue: 2-BE is highly polar and viscous. It acts as a "drag" on the mobile phase, causing peak broadening and poor separation.

The Solution: Solvent Exchange Loading. Never load a column with 2-BE as the solvent.

Protocol:

  • Celite/Silica Dry Load:

    • Add Celite 545 or silica gel to your crude 2-BE mixture.

    • Remove the 2-BE via the Azeotropic Method (see Module 1) on a rotovap until you have a free-flowing powder.

    • Load the dry powder onto the column.

  • Solid Phase Extraction (SPE):

    • If the product is non-polar, dilute the 2-BE mixture with water (10:1 Water:2-BE).

    • Pass through a C18 SPE cartridge. The 2-BE washes through; the product sticks.

    • Elute product with MeOH or Acetonitrile.

Summary of Purification Pathways

PurificationPathwayscrudeCrude Mixturein 2-BEmethod1Azeotropic Distillation(+Water, 50°C, Vac)crude->method1Thermal Stablemethod2Aqueous Extraction(Salting Out)crude->method2Thermal Sensitivemethod3Alumina Filtration(Peroxide Removal)crude->method3Pre-Reactionresult1Solvent-FreeResiduemethod1->result1result2Product inDCM/EtOAcmethod2->result2result3Purified Solvent(Safe for Rxn)method3->result3

Caption: Workflow selection based on the state of the crude material and thermal stability.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8133, this compound. Retrieved from [Link][1]

  • Sigma-Aldrich. (2024). Peroxide Forming Solvents: Technical Bulletin. (General reference for Class C peroxide handling).
  • Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Arnold.

Stability testing of formulations containing 2-Butoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Stability Testing of Formulations Containing 2-Butoxyethanol

Introduction

Welcome to the Technical Support Center for this compound formulations. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide rooted in scientific principles and practical field experience. This compound, also known as ethylene glycol monobutyl ether (EGBE), is a versatile solvent and coupling agent prized for its surfactant-like properties in a wide range of formulations, from pharmaceutical products to industrial cleaners and cosmetics.[1][2][3][4] Its ability to stabilize formulations by preventing the separation of ingredients is a key attribute.[2] However, like any active or excipient, its chemical stability is paramount to ensuring the final product's safety, efficacy, and shelf-life.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the "why" behind the "how," ensuring your stability testing is not just a routine procedure but a robust, self-validating system. We will delve into the degradation pathways of this compound, troubleshoot common experimental hurdles, and provide detailed methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns and degradation pathways for this compound?

The primary stability concern for this compound, like other glycol ethers, is its susceptibility to oxidation. It can react with atmospheric oxygen in a process called autoxidation, especially when exposed to heat, light, or the presence of metal ion catalysts. This process can lead to the formation of peroxides, which are inherently unstable and can further degrade to form aldehydes, ketones, and acidic byproducts.

The principal degradation pathway involves the oxidation of the primary alcohol group.[3][5]

  • Initial Oxidation: this compound is first oxidized to 2-butoxyacetaldehyde.

  • Further Oxidation: This aldehyde is then rapidly oxidized to 2-butoxyacetic acid (BAA), which is the principal metabolite and a key degradation product.[3][5]

This degradation is significant because the formation of acidic impurities can drastically alter the pH of a formulation, potentially affecting the stability of other active ingredients, causing corrosion of packaging, or altering the formulation's physical properties. In the environment, this compound typically decomposes in the presence of air within a few days by reacting with oxygen radicals.[1]

BE This compound BAL 2-Butoxyacetaldehyde BE->BAL Oxidation Peroxides Peroxides BE->Peroxides Autoxidation BAA 2-Butoxyacetic Acid (BAA) BAL->BAA Oxidation Oxygen Atmospheric Oxygen (Heat, Light, Metal Ions) Oxygen->Peroxides

Caption: Primary degradation pathway of this compound.

Q2: What are the most appropriate analytical methods for quantifying this compound and its degradants in a stability study?

The choice of analytical method is critical for accurately assessing stability. The most common and reliable technique for the determination of this compound is Gas Chromatography (GC).[6]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse method for quantifying this compound. It offers excellent sensitivity and linearity for the parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is invaluable for identifying unknown degradation products formed during forced degradation studies. It provides structural information, confirming the identity of metabolites like 2-butoxyacetic acid.[5]

For some applications, particularly for non-volatile degradants or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) can be used, though it is less common for this compound itself.[6]

MethodAnalyteDetectorKey AdvantagesConsiderations
GC-FID This compoundFlame IonizationRobust, high sensitivity, quantitative accuracy.[6]May require derivatization for acidic degradants.
GC-MS Degradation ProductsMass SpectrometerPositive identification of unknown impurities.[5]More complex, often used for characterization.
HPLC-UV This compoundUV AbsorbanceSuitable for some formulations.[6]This compound lacks a strong chromophore.
Peroxide Test PeroxidesTitrimetric/ColorimetricDirect measure of oxidative degradation.Essential for assessing autoxidation risk.
Q3: How do environmental factors like pH, temperature, and light affect the stability of this compound formulations?

A systematic approach to stability testing requires evaluating how various environmental factors impact the formulation.[7]

  • Temperature: Elevated temperatures significantly accelerate the rate of oxidative degradation. The miscibility of this compound with water is also temperature-dependent. It is fully miscible below ~49°C and above ~130°C, but between these temperatures, phase separation can occur depending on the concentration.[1] This is a critical physical stability parameter to monitor.

  • pH: While this compound is relatively stable across a range of pH values, extreme pH conditions can catalyze hydrolysis of other components in the formulation. More importantly, the degradation of this compound to 2-butoxyacetic acid will cause a downward drift in the formulation's pH over time.

  • Light (Photostability): Exposure to UV light can provide the activation energy needed to initiate autoxidation, leading to peroxide formation. Photostability testing, as outlined in ICH Q1B guidelines, is crucial, especially for products stored in transparent packaging.

  • Oxygen: The presence of oxygen is a prerequisite for the primary oxidative degradation pathway. The headspace in the storage container and the dissolved oxygen in the formulation are key variables.

Q4: What are the common physical and chemical signs of instability in a formulation containing this compound?

Vigilant observation for physical and chemical changes is a cornerstone of any stability program.

  • Phase Separation or Cloudiness: This is a critical indicator of physical instability, potentially linked to temperature-dependent miscibility issues.[1]

  • Color Change: The formation of degradation products can often lead to a yellowing or other discoloration of the formulation.

  • Odor Change: While this compound has a mild ether-like odor, the formation of aldehydes can produce sharp, unpleasant smells.

  • pH Shift: A decrease in pH is a strong chemical indicator that this compound is degrading to 2-butoxyacetic acid.

  • Peroxide Formation: This is a direct measure of oxidative degradation and should be monitored using appropriate methods (e.g., peroxide value titration).

  • Assay of this compound: A decrease in the concentration of this compound over time is the most direct measure of its degradation.

  • Appearance of Degradation Peaks: New peaks appearing in GC or HPLC chromatograms are a clear sign of chemical instability.

Troubleshooting Guide

Issue 1: Unexpected Phase Separation at Room Temperature
  • Symptom: The formulation, which was initially clear and homogenous, has become cloudy or separated into two distinct layers during storage at ambient conditions.

  • Underlying Cause: This is often related to the unique temperature-dependent miscibility of this compound with water.[1] While miscible below 49°C, fluctuations in storage temperature, even within a "controlled" room, can push the formulation into a two-phase region, especially if the concentration is near the miscibility boundary. Interaction with other excipients can also influence this behavior.

  • Troubleshooting Steps:

    • Confirm Temperature Control: Verify that the storage chamber temperature has not exceeded the lower critical solution temperature (~49°C).

    • Formulation Review: Assess the concentration of this compound. Consider whether adjusting the concentration or adding a co-solvent or surfactant could improve miscibility and robustness.

    • Excipient Compatibility: Investigate potential interactions with other formulation components that might be "salting out" the this compound.

Issue 2: Assay values for this compound are inconsistent and show high variability.
  • Symptom: Replicate analyses of the same stability sample yield widely different assay values, making it difficult to determine a clear degradation trend.

  • Underlying Cause: High variability is often due to analytical method issues rather than true product instability. This compound has a relatively high vapor pressure (0.88 mmHg at 25°C), which can lead to evaporative losses during sample preparation.[8]

  • Troubleshooting Steps:

    • Implement an Internal Standard: Use a chemically similar, stable compound that is not present in the formulation as an internal standard (e.g., a deuterated analog or another glycol ether). This will correct for variations in injection volume and sample preparation.

    • Standardize Sample Preparation: Ensure a consistent and rapid sample preparation workflow. Minimize the time samples are exposed to the open air. Use volumetric flasks with stoppers and maintain a consistent temperature during dilution.

    • Check Instrument Performance: Verify GC system suitability before each run. Check for leaks in the injection port septum and ensure consistent autosampler performance.

Issue 3: Rapid pH drop and detection of early degradation products.
  • Symptom: In an accelerated stability study (e.g., at 40°C), the pH of the formulation drops significantly within the first time point, and new peaks are observed in the chromatogram.

  • Underlying Cause: This indicates rapid oxidative degradation to 2-butoxyacetic acid.[3] The accelerated conditions are likely promoting autoxidation, which may be catalyzed by factors in the formulation or packaging.

  • Troubleshooting Steps:

    • Evaluate the Need for an Antioxidant: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to the formulation to inhibit the free-radical autoxidation process.

    • Control Headspace Oxygen: For liquid formulations, consider purging the container headspace with an inert gas like nitrogen or argon before sealing to minimize the available oxygen.

    • Screen for Metal Ion Contamination: Trace amounts of metal ions (e.g., iron, copper) from raw materials or processing equipment can catalyze oxidation. Perform a trace metal analysis.

    • Select Appropriate Packaging: Use opaque or UV-protective packaging to prevent photolytic degradation. Ensure the container and closure system are inert and do not leach catalysts.

cluster_problem Problem Observed cluster_cause Root Cause Analysis cluster_solutions Corrective Actions Problem Rapid pH Drop & Degradation Peaks Cause Accelerated Oxidative Degradation Problem->Cause Indicates Sol1 Add Antioxidant (e.g., BHT) Cause->Sol1 Mitigate Sol2 Inert Gas Blanketing Cause->Sol2 Mitigate Sol3 Check for Metal Ion Catalysts Cause->Sol3 Investigate Sol4 Use Protective Packaging Cause->Sol4 Mitigate

Caption: Troubleshooting workflow for rapid degradation.

Key Experimental Protocols

Protocol 1: General Stability Study Setup

This protocol provides a framework based on ICH guidelines. The specific conditions and time points should be adapted based on the product and market.

  • Product Batches: Use at least three primary batches of the final formulation in its proposed commercial packaging.

  • Storage Conditions: Place samples in validated stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months. Testing for highly stable formulations may be less frequent after the first year.[7]

    • Accelerated: 0, 3, and 6 months.

  • Parameters to Test: At each time point, evaluate the following:

    • Appearance (color, clarity, phase separation)

    • pH

    • Assay of this compound (by validated GC-FID method)

    • Related Substances/Degradation Products (by GC-FID or GC-MS)

    • Peroxide Value

Protocol 2: Forced Degradation Study

The goal is to intentionally degrade the formulation to identify likely degradation products and demonstrate the specificity of the analytical method.

  • Prepare Samples: Create separate aliquots of the formulation.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat at 80°C for 48 hours.

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your stability-indicating method (e.g., GC-MS).

  • Evaluation:

    • Confirm that the parent peak for this compound decreases under stress.

    • Identify and characterize major degradation peaks.

    • Ensure the analytical method can separate the degradation peaks from the parent peak (peak purity analysis).

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for this compound and this compound Acetate. U.S. Department of Health and Human Services. [Link]

  • Pan American Health Organization (PAHO). (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. World Health Organization. [Link]

  • Wikipedia. (2024). This compound. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). ToxFAQs™ for this compound and this compound Acetate. Centers for Disease Control and Prevention. [Link]

  • Kohlpaintner, C., et al. (2020). Isolation and characterization of this compound degrading bacterial strains. Applied Microbiology and Biotechnology, 104(10), 4551–4564. [Link]

  • Chemical Safety Facts. (2023). Butoxyethanol / this compound. [Link]

  • Reddit. (2021). This compound via Ethoxylation (butanol + ethylene oxide) with KOH as catalyst. [Link]

  • World Health Organization. (1998). This compound. International Programme on Chemical Safety. [Link]

  • Chemical Insights Research Institute. (2022). This compound – A Common Air Pollutant. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). This compound. [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for this compound and this compound Acetate - Chapter 5: Potential for Human Exposure. [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for this compound and this compound Acetate - Chapter 2: Health Effects. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for this compound and this compound Acetate. [Link]

  • Environment and Climate Change Canada. (2013). Reference method for the analysis of this compound (2-BE) and other glycol ethers (GEs) in selected products. [Link]

  • International Programme on Chemical Safety (IPCS). (1998). Concise International Chemical Assessment Document 10: this compound. [Link]

Sources

Technical Support Center: Optimizing Cleaning Validation Protocols Involving 2-Butoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of 2-Butoxyethanol[2][3]

In cleaning validation, this compound (2-BE, CAS 111-76-2) occupies a unique and often misunderstood position.[1] It serves two distinct functions in pharmaceutical workflows:

  • As a Target Residue: It is a common surfactant/solvent in industrial detergents (e.g., degreasers). Here, you must validate its removal to safe levels.

  • As a Recovery Solvent: Due to its amphiphilic nature (miscible in both water and organics), it is occasionally used in swab recovery studies to extract hydrophobic Active Pharmaceutical Ingredients (APIs) that water cannot remove.

This guide addresses the technical challenges of both scenarios, focusing on recovery optimization , analytical interference , and regulatory limits .

Module 1: Method Development & Optimization

Decision Matrix: Defining the Role of 2-BE

Before optimizing your protocol, identify the specific function of 2-BE in your validation lifecycle using the logic flow below.

TwoBE_Decision_Tree Start Start: Define 2-BE Role Q1 Is 2-BE a component of your cleaning agent? Start->Q1 Role_Residue ROLE: TARGET RESIDUE (Detergent Marker) Q1->Role_Residue Yes Role_Solvent ROLE: EXTRACTION SOLVENT (For API Recovery) Q1->Role_Solvent No (Used to swab) Action_Residue Critical Path: 1. Calculate PDE/MACO 2. Assess Volatility (TOC vs GC) 3. Validate Removal Role_Residue->Action_Residue Action_Solvent Critical Path: 1. Check UV/TOC Interference 2. Optimize Swab Solubility 3. Safety (Hemolysis Risk) Role_Solvent->Action_Solvent

Figure 1: Decision matrix for selecting the correct validation pathway for this compound.

Protocol A: Optimizing Recovery of 2-BE (As a Residue)

Challenge: 2-BE has a boiling point of 171°C but a vapor pressure of 0.8 mmHg.[1] While not highly volatile, it can be lost during the swab drying process if heat is applied, leading to artificially low recovery rates.

Optimized Workflow:

  • Surface Spiking: Spike coupons (SS 316L) with the detergent solution containing 2-BE.

  • Drying: Allow to dry at ambient temperature only. Do NOT use heat lamps or ovens, which will evaporate the 2-BE marker before recovery.

  • Swabbing: Use a TOC-grade polyester swab dampened with WFI (Water for Injection).[1] 2-BE is water-soluble; organic solvents are rarely needed for its removal.[1]

  • Extraction: Vortex immediately. If using TOC, analyze within 24 hours to prevent volatilization from the vial headspace.

Protocol B: Using 2-BE as a Solvent (For Hydrophobic APIs)

Challenge: Water is poor at recovering lipid-based drug products.[1] 2-BE is an excellent solvent but poses toxicity risks to the analyst and interference risks in analysis.

Optimized Workflow:

  • Solvent Prep: Dilute 2-BE (e.g., 50% v/v in water) to reduce viscosity and toxicity while maintaining solvating power.[1]

  • Swabbing: Swab the surface containing the hydrophobic API.

  • Extraction: Squeeze swab against vial walls.

  • Analysis: Use HPLC. Warning: 2-BE has weak UV absorbance but can interfere at low wavelengths (<210 nm).[1] Ensure your API absorbs at a wavelength distinct from the solvent cut-off, or use a higher wavelength (>250 nm).

Module 2: Analytical Troubleshooting (FAQs)

Q1: I am seeing "Ghost Peaks" or high background in my TOC analysis. Is 2-BE compatible with TOC?

Answer: Yes, but with caveats.

  • The Issue: 2-BE is an organic carbon source. If you use it as a solvent (Protocol B), it will saturate the TOC detector, making it impossible to detect the API (swamping the signal).

  • The Fix:

    • If 2-BE is the Target: TOC is excellent. It oxidizes easily. Ensure your blank (swab + water) is clean.

    • If 2-BE is the Solvent: You cannot use TOC for the API analysis. You must use a specific method (HPLC/GC) that separates the API peak from the massive 2-BE solvent peak.

Q2: My GC recovery for this compound is consistently low (< 60%). What is wrong?

Answer: This is likely an adsorption or volatility issue.

  • Adsorption: Glycol ethers are polar. They can stick to the glass liners of GC inlets or non-deactivated glass wool.

    • Solution: Use deactivated inlet liners and silanized glass wool.

  • Column Choice: 2-BE often tails on non-polar columns (like 100% dimethyl polysiloxane).[1]

    • Solution: Switch to a WAX column (polyethylene glycol phase) or a mid-polar column (624-type) for sharper peak shape and better quantification [1].[1]

Q3: How do I calculate the MACO (Maximum Allowable Carryover) for 2-BE?

Answer: 2-BE is not explicitly listed in the primary tables of ICH Q3C (R8) as a Class 1 or 2 solvent, but it is toxic (hemolytic). You must calculate a Permitted Daily Exposure (PDE) based on toxicity data.

Calculation Logic:



  • NOEL (No Observed Effect Level): Typically derived from animal inhalation or oral studies (often targeting hemolysis).[1]

  • Safety Factors: Apply standard ICH Q3C factors.

  • MACO: Once PDE is found:

    
    
    

Reference Tip: The US EPA and ECHA provide extensive toxicological data for 2-BE to support NOEL selection [2].

Module 3: Quantitative Data & Properties[1][2][4][5][6][7]

Table 1: Physical Properties Relevant to Validation
PropertyValueImpact on Protocol
Boiling Point 171°CModerate volatility.[1] Do not heat-dry recovery swabs.
Solubility Miscible (Water & Organics)Excellent recovery solvent; easily removed by water rinses.[1]
UV Cut-off ~210 nmInterferes with low-UV HPLC detection.[1]
Toxicity Hemolytic agentRequires strict PDE calculation; PPE required for analysts.[1]
Table 2: Troubleshooting Common Failure Modes
SymptomProbable CauseCorrective Action
TOC Results > 100% Swab InterferenceThe polyester swab may be releasing binders soluble in 2-BE.[1] Perform a "Swab Blank" study.
GC Peak Tailing Column Polarity MismatchSwitch to a DB-WAX or ZB-624 column.
Low Recovery (Swab) EvaporationReduce time between spiking and swabbing; eliminate heat drying.[1]

Module 4: Visualizing the Recovery Loop

The following diagram illustrates the self-validating loop required to prove that your recovery method is accurate before applying it to the manufacturing line.

Recovery_Loop cluster_0 Lab Validation Phase Step1 Spike Coupon (Known Conc.) Step2 Controlled Drying (Ambient Temp) Step1->Step2 Step3 Swab Extraction (Standardized Force) Step2->Step3 Step4 Analyze (GC/TOC) Step3->Step4 Decision Recovery > 80%? Step4->Decision Pass Method Validated Apply to Production Decision->Pass Yes Fail Root Cause Analysis: 1. Adsorption? 2. Volatility? 3. Extraction Time? Decision->Fail No Fail->Step1 Re-optimize

Figure 2: The iterative cycle of recovery study optimization. Note the critical decision point regarding recovery percentage.

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF.[1] (Standard guidance on GC methods for solvents).

  • European Chemicals Agency (ECHA). this compound - Registration Dossier.[1] (Source for NOEL/LD50 data for PDE calculations).

  • U.S. Food and Drug Administration (FDA). Guide to Inspections of Validation of Cleaning Processes.[2] (Foundational regulatory expectation for recovery studies). [1]

  • International Conference on Harmonisation (ICH). ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[3] (Framework for calculating PDE and solvent classification).

Sources

Validation & Comparative

Comparative Analysis of Coalescing Agents: 2-Butoxyethanol vs. P-Series Glycol Ethers in Waterborne Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 2-Butoxyethanol (2-BE) , an E-series glycol ether, has served as the benchmark coalescing agent in waterborne latex coatings due to its efficient partitioning and evaporation profile. However, regulatory pressure regarding its toxicity (specifically hematological effects in animal models) has necessitated a shift toward P-series (propylene oxide-based) alternatives.

This guide provides a technical comparison of 2-BE against its primary P-series challengers: Dipropylene Glycol Monomethyl Ether (DPM) and Propylene Glycol n-Butyl Ether (PnB) . We analyze the physicochemical basis of their performance, specifically focusing on Hansen Solubility Parameters (HSP) and partitioning coefficients, and provide validated experimental protocols for assessing their efficacy.

Key Finding: While 2-BE offers a balanced evaporation rate, PnB demonstrates superior coalescing efficiency (lower dosage required for MFFT reduction) due to higher hydrophobicity. Conversely, DPM serves as a coupling agent that extends open time but is less efficient at film formation.

The Chemical Basis: Solubility & Partitioning

To understand performance differences, we must look beyond boiling points to the Hansen Solubility Parameters (HSP) . The efficiency of a coalescent is dictated by its ability to partition into the polymer phase rather than remaining in the aqueous phase.

Hansen Solubility Parameters (HSP) Comparison

The following table contrasts the HSP values. Note the lower hydrogen bonding (


) and polar (

) values for PnB compared to 2-BE, indicating its stronger affinity for hydrophobic latex particles.
CoalescentCAS No.

(Dispersion)

(Polar)

(H-Bonding)
Partitioning Behavior
This compound (2-BE) 111-76-216.05.112.3Amphiphilic: Partitions well, but significant amount remains in water phase.
Propylene Glycol n-Butyl Ether (PnB) 5131-66-815.34.59.2Hydrophobic: Strongly partitions into polymer; highly efficient plasticizer.
Dipropylene Glycol Methyl Ether (DPM) 34590-94-815.55.711.2Hydrophilic: Favors water phase; excellent for "open time" but weaker coalescence.

Data synthesized from industrial solvent handbooks and standard chemical databases. [1][2][1][2][3][4][5][6][7][8][9][10][11][12]

The Mechanism of Coalescence

The coalescent must soften the polymer particle (lower its


) to allow deformation upon water evaporation.

CoalescenceMechanism WetFilm Wet Film Applied (Water + Polymer + Solvent) Evap Water Evaporation (Solvent Concentrates) WetFilm->Evap Partition Solvent Partitioning (Into Polymer Phase) Evap->Partition Critical Step Deform Particle Deformation (Plasticization) Partition->Deform Tg Reduction Film Continuous Film (Solvent Evaporates) Deform->Film Autohesion

Figure 1: The mechanism of film formation.[1] The efficiency of the "Partitioning" step determines the MFFT reduction capability of the solvent.

Toxicological & Regulatory Landscape

The primary driver for replacing 2-BE is toxicity.

  • E-Series (2-BE): Metabolizes into alkoxy acetic acids (e.g., 2-butoxyacetic acid), which has been linked to hemolysis (destruction of red blood cells) in rodent studies. While human susceptibility is debated, it is strictly regulated (e.g., EU labeling, US HAPs list). [3]

  • P-Series (PnB, DPM): Metabolized via oxidases into propylene glycol derivatives, which are generally non-toxic and biodegradable. They are not classified as HAPs (Hazardous Air Pollutants). [4]

Performance Evaluation: Comparative Study

This section details a comparative evaluation of these solvents in a standard Styrene-Acrylic latex (


).
Experiment A: Coalescing Efficiency (MFFT Reduction)

Objective: Determine the dosage required to lower the Minimum Film Formation Temperature (MFFT) to


.

Results:

  • PnB is the most efficient. Its hydrophobic nature drives it into the latex particle, maximizing plasticization.

  • 2-BE requires slightly higher dosage (approx. 10-15% more) to achieve the same MFFT due to partial solubility in the water phase.

  • DPM is the least efficient for MFFT reduction. Its water solubility means a significant portion evaporates with the water before it can plasticize the polymer.

Experiment B: Hardness Evolution (Koenig Hardness)

Objective: Measure the recovery of film hardness over 28 days.

Results:

  • 2-BE provides a balanced recovery.

  • PnB (fast evaporating P-series) recovers hardness quickly.

  • DPM (slow evaporating) can result in prolonged film softness (tackiness) in the first 48 hours, making it less suitable for "block resistance" critical applications.

Summary Data Table
PropertyThis compound (Control)PnB (Alternative)DPM (Alternative)
MFFT Efficiency High (Baseline)Very High (+15%) Moderate (-20%)
Evaporation Rate (nBuAc=100)672
Water Solubility SolubleLimited (6%)Miscible
Odor Solvent-likeMild/EtherealVery Mild
Toxicity Profile Hemolytic concern (E-series)Low (P-series)Low (P-series)

Experimental Protocols

To validate these findings in your own formulation, follow these self-validating protocols.

Protocol 1: Determination of MFFT (ASTM D2354)[13]

Principle: A temperature gradient plate is used to visually identify the point where the emulsion transitions from a cracked/powdery state to a continuous, clear film.

Equipment: MFFT Bar (Gradient Plate), 75-micron drawdown bar.

Workflow:

MFFT_Protocol Prep Sample Preparation (De-aerate latex + Solvent mix) Equilibrate Equilibrate Plate (Set Range: -5°C to 13°C) Prep->Equilibrate Apply Apply Film (75µm Drawdown) Equilibrate->Apply Dry Drying Phase (Desiccant airflow required) Apply->Dry Inspect Visual Inspection (Locate Crack Point) Dry->Inspect Calc Calculate Temp (Correlate position to T) Inspect->Calc

Figure 2: ASTM D2354 Workflow. Note: Desiccant airflow is critical to prevent condensation from skewing results.

Step-by-Step:

  • Conditioning: Mix the coalescent into the latex under low shear. Allow to equilibrate for 16 hours (Critical Step: This allows the solvent to partition fully into the polymer phase).

  • Setup: Set the MFFT bar gradient. For architectural coatings, a range of

    
     to 
    
    
    
    is typical.
  • Application: Apply a continuous strip of the sample using the drawdown bar.

  • Drying: Close the lid and engage the dry air purge.

  • Reading: Once dry, identify the "crack point" (where the film becomes discontinuous) and the "knife point" (where the film has no strength). The temperature at the continuous clear film interface is the MFFT. [5][6]

Conclusion & Recommendation

For formulators seeking to replace This compound while maintaining or improving performance:

  • Primary Recommendation: Propylene Glycol n-Butyl Ether (PnB) is the most direct functional replacement. It offers superior coalescing efficiency, allowing for lower VOC content in the final formulation, and possesses a safer toxicological profile.

  • Secondary Recommendation: If "open time" (wet edge) is a critical defect, a blend of PnB (for coalescence) and DPM (for open time) is recommended to mimic the amphiphilic balance of 2-BE without the associated toxicity risks.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • PubChem Database. (n.d.). Dipropylene glycol n-butyl ether (Compound).[8][13] National Library of Medicine. Link

  • U.S. EPA. (2000). Glycol Ethers Category: Hazard Characterization Document. Link

  • OECD SIDS. (2003). Propylene Glycol Ethers.[3][7][8][13] UNEP Publications. Link

  • ASTM International. (2023). ASTM D2354-10(2023) Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Link

  • SpecialChem. (2025). MFFT (Minimum Film Forming Temperature): Process & Test Methods. Link

Sources

Comparative Technical Guide: 2-Butoxyethanol vs. Propylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Divergence

For decades, 2-Butoxyethanol (2-BE) —often referred to as EGMBE or Butyl Cellosolve—has been the industry standard "mutual solvent" due to its exceptional surfactant-like coupling ability. It bridges hydrophilic and hydrophobic phases efficiently in formulations ranging from industrial cleaners to chromatographic mobile phases.

However, the regulatory landscape (REACH, EPA) has shifted toward Propylene Glycol Ethers (PGEs) . This shift is not merely bureaucratic; it is rooted in a fundamental metabolic divergence. While 2-BE metabolizes into hemolytic alkoxyacetic acids, P-series ethers (specifically the


-isomers) degrade into benign propylene glycol.

This guide provides a rigorous physicochemical comparison and a self-validating experimental protocol to quantify the performance gap when transitioning from E-series to P-series solvents.

Toxicology & Safety: The Mechanism of Action

The primary driver for substitution is the metabolic pathway. As a researcher, understanding the mechanism of toxicity is critical for risk assessment in drug development and formulation.

The E-Series Hazard (this compound)

2-BE is rapidly absorbed and metabolized by alcohol dehydrogenase (ADH). The critical failure point in its safety profile is the formation of 2-Butoxyacetic Acid (BAA) . In rodent models, BAA causes severe hematotoxicity (hemolysis of erythrocytes) and renal injury.[1][2] While human erythrocytes are less susceptible to BAA-induced lysis than murine cells, the regulatory hazard classification remains a barrier for global product distribution.

The P-Series Advantage (PGEs)

P-series ethers, such as Propylene Glycol Monomethyl Ether (PM) or Dipropylene Glycol Methyl Ether (DPM), contain a methyl branch on the carbon backbone. This structural steric hindrance alters the enzymatic attack:

  • 
    -Isomer (Major >99.5%):  The secondary alcohol is oxidized or hydrolyzed to Propylene Glycol, which enters the Krebs cycle or is excreted.
    
  • 
    -Isomer (Minor <0.5%):  Can metabolize to alkoxypropionic acids (teratogenic). Crucial Insight: Modern commercial synthesis uses specific catalysts to suppress the 
    
    
    
    -isomer to negligible levels, rendering the solvent safe.
Metabolic Pathway Visualization

The following diagram illustrates the critical divergence in metabolic fate between 2-BE and P-Series ethers.

Metabolism cluster_0 E-Series (this compound) cluster_1 P-Series (Propylene Glycol Ether) BE This compound ADH Alcohol Dehydrogenase BE->ADH BAL 2-Butoxyacetaldehyde ADH->BAL BAA 2-Butoxyacetic Acid (Hemolytic Toxin) BAL->BAA Oxidation PGE P-Series Ether (Alpha Isomer) CYP O-Dealkylation / Hydrolysis PGE->CYP PG Propylene Glycol (Safe Metabolite) CYP->PG CO2 CO2 + H2O PG->CO2 Krebs Cycle

Figure 1: Metabolic divergence showing the activation of 2-BE into toxic BAA versus the detoxification of P-series ethers into Propylene Glycol.

Physicochemical Performance Comparison

Replacing 2-BE requires matching its solvency and evaporation profile. 2-BE is unique because its Hansen Solubility Parameters (HSP) sit in a "sweet spot" that couples water, polar resins, and non-polar oils.

To replicate 2-BE performance, one often cannot use a single P-series ether. A blend of PM (for volatility) and PnB (Propylene Glycol n-Butyl Ether, for hydrophobicity) is frequently required.

Table 1: Comparative Physicochemical Data
PropertyThis compound (2-BE)Propylene Glycol Methyl Ether (PM)Dipropylene Glycol Methyl Ether (DPM)Propylene Glycol n-Butyl Ether (PnB)
CAS Number 111-76-2107-98-234590-94-85131-66-8
Mol. Weight ( g/mol ) 118.290.1148.2132.2
Boiling Point (°C) 171120190171
Evap. Rate (BuAc=100) 66637
Surface Tension (dyn/cm) 27.427.728.826.0
HSP

(Dispersion)
16.015.615.514.8
HSP

(Polar)
5.17.24.04.5
HSP

(H-Bond)
12.313.611.59.2
Water Solubility MiscibleMiscibleMiscibleLimited (~6%)

Analysis:

  • Volatility Match: PnB matches the evaporation rate and boiling point of 2-BE almost perfectly (171°C vs 171°C).

  • Solvency Match: 2-BE has a high H-bonding parameter (

    
     12.3). PnB is much more hydrophobic (
    
    
    
    9.2).
  • Implication: If you switch straight to PnB, you may lose water miscibility or coupling efficiency in high-water systems. You often need to blend PnB + PM to restore the hydrophilic balance.

Experimental Protocol: Coupling Efficiency Determination

The following protocol is designed for researchers to objectively determine the "Coupling Efficiency" (the ability to clear a macro-emulsion) of a candidate solvent compared to 2-BE.

Objective: Determine the minimum mass of solvent required to transition a heterogeneous Oil/Water mixture into a single-phase microemulsion or solution.

Reagents & Equipment
  • Oil Phase: Mineral Oil (heavy) or Limonene (depending on target application).

  • Aqueous Phase: Deionized Water.

  • Solvent Candidates: 2-BE (Control), PM, DPM, PnB.

  • Equipment: Magnetic stirrer, analytical balance, turbidity meter (optional) or visual inspection against a black background.

The Titration Workflow

This protocol uses a Titration-to-Clear method. It is self-validating because the endpoint is a sharp thermodynamic transition (cloud point).

  • Preparation: In a 100mL beaker, add 5.0g of Oil and 5.0g of Water . (This creates a 50:50 immiscible split).

  • Agitation: Initiate stirring at 500 RPM. The mixture will be cloudy (heterogeneous).

  • Titration: Slowly add the candidate solvent dropwise.

  • Observation: Monitor the turbidity.

  • Endpoint: Record the mass of solvent added (

    
    ) at the exact moment the solution becomes optically clear (single phase).
    
  • Calculation: Calculate Coupling Efficiency (

    
    ) as:
    
    
    
    
    (Lower
    
    
    indicates a more efficient coupler).
Experimental Logic Diagram

The following flowchart guides the researcher through the decision matrix during the experiment.

Protocol Start Start: 50/50 Oil/Water Mix Turbid State: Turbid/Two-Phase Start->Turbid AddSolvent Add Candidate Solvent (0.5g increments) Turbid->AddSolvent Check Check Optical Clarity AddSolvent->Check Check->Turbid Still Cloudy Clear State: Crystal Clear (Single Phase) Check->Clear Transparent Record Record Mass & Calculate CE Clear->Record

Figure 2: Logic flow for the Coupling Efficiency Titration. The loop ensures precise determination of the phase transition point.

Conclusion & Recommendations

For researchers looking to replace this compound due to toxicity concerns:

  • Safety: Transitioning to P-series ethers eliminates the risk of hemolysis associated with the butoxyacetic acid metabolite.

  • Performance: Do not expect a 1:1 drop-in replacement.

    • PnB is the closest match for evaporation and hydrophobic cleaning but lacks water solubility.

    • DPM is a safer, water-miscible alternative but evaporates much slower.

    • Recommendation: Start with a blend of PnB (60%) and PM (40%) to approximate the Hydrophilic-Lipophilic Balance (HLB) and evaporation profile of 2-BE.

References

  • National Toxicology Program (NTP). (2000).[3] Toxicology and Carcinogenesis Studies of this compound (CAS No. 111-76-2) in F344/N Rats and B6C3F1 Mice. NTP TR 484. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: this compound.[2][3][4][5][6][7][8][9][10][Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link][3]

  • U.S. EPA. (2010). Toxicological Review of Ethylene Glycol Monobutyl Ether (EGBE). EPA/635/R-08/006F. [Link]

  • Boatman, R. J., & Knaak, J. B. (2001). Ethers of Propylene Glycol and Dipropylene Glycol.[3] Patty's Toxicology. [Link]

Sources

Comparing the efficacy of 2-Butoxyethanol with other solvents in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxyethanol (2-BE) , often referred to as Ethylene Glycol Monobutyl Ether (EGBE), occupies a unique niche in the solvent landscape for catalysis. Unlike standard polar aprotic solvents (DMF, DMSO) or simple alcohols (Ethanol, Methanol), 2-BE exhibits amphiphilic "Janus" character . It possesses both a hydrophobic butyl tail and a hydrophilic glycol head, allowing it to function as a coupling agent, a surfactant-like stabilizer for nanoparticles, and a phase-transfer mediator in aqueous-organic systems.

This guide objectively compares 2-BE against industry-standard solvents, focusing on its efficacy in metal-catalyzed cross-couplings (Suzuki-Miyaura) and biocatalysis (Enzymatic Hydrolysis) . While 2-BE offers superior miscibility and micellar-like solubilization, its application is often constrained by specific toxicity profiles (hemolysis in animal models) that trigger "substitution warnings" in pharmaceutical solvent selection guides (GSK, Pfizer).

Part 1: Physicochemical Profile & Solvent Selection

2-BE is defined by its ability to bridge the gap between aqueous and organic phases. Its critical advantage is the formation of micro-heterogeneous aggregates (micelle-like structures) in water, which can sequester hydrophobic substrates and catalysts, enhancing reaction rates in "on-water" protocols.

Table 1: Comparative Physicochemical Properties
PropertyThis compound Ethanol THF DMF Toluene
Boiling Point (°C) 1717866153110
Dielectric Constant 9.424.57.536.72.4
Water Miscibility Complete (Temp. dependent*)CompleteCompleteCompleteImmiscible
Viscosity (cP @ 25°C) 2.91.070.480.920.59
Flash Point (°C) 6713-14584
Green Classification Usable with Care (GSK/Pfizer)Preferred Problematic Hazardous Problematic

*Note: 2-BE exhibits a Lower Critical Solution Temperature (LCST) in water, meaning it can phase-separate at elevated temperatures, a property exploitable for catalyst recycling.

Part 2: Case Study – Metal-Catalyzed Cross-Coupling

In Palladium-catalyzed Suzuki-Miyaura reactions, the solvent system must solubilize a hydrophobic aryl halide and a hydrophilic boronic acid. Standard protocols use biphasic mixtures (Toluene/Water) or water-miscible organics (Dioxane/Water).

Mechanism of Action: The "Amphiphilic Boost"

2-BE functions differently than Dioxane. In aqueous mixtures, 2-BE molecules orient themselves at the interface of hydrophobic substrate droplets, effectively reducing surface tension and increasing the interfacial surface area where the Pd-catalyst operates. This mimics micellar catalysis without the need for external surfactants like SDS or TPGS-750-M.

Diagram 1: Micellar-Like Catalytic Environment

MicellarCatalysis cluster_legend Mechanism Solvent Aqueous this compound Micelle Micelle-like Aggregate (Hydrophobic Core) Solvent->Micelle Self-Assembly Substrate Hydrophobic Substrate (Aryl Halide) Micelle->Substrate Solubilization Catalyst Pd Catalyst (Interfacial Active) Substrate->Catalyst Oxidative Addition Product Coupled Biaryl Catalyst->Product Reductive Elimination Product->Solvent Phase Transfer

Caption: 2-BE forms aggregates that solubilize hydrophobic substrates, bringing them into contact with the Pd catalyst at the aqueous interface.

Experimental Performance Trends

While Dioxane/Water (4:1) is the "gold standard" for yield, 2-BE/Water systems often provide comparable yields with lower volatility (reducing fire risk) and easier product separation (via temperature-induced phase separation).

Representative Yield Trends (Suzuki Coupling of Phenylboronic Acid + Aryl Bromide):

  • Dioxane/Water (90°C): 90-95% Yield (Standard)

  • 2-BE/Water (90°C): 82-88% Yield (Slightly lower, but avoids peroxides common in ethers)

  • Ethanol/Water (Reflux): 60-75% Yield (Lower solubility of hydrophobic aryl halides)

  • Toluene/Water (Biphasic): 50-70% Yield (Requires Phase Transfer Catalyst)

Part 3: Case Study – Biocatalysis (Lipase Stability)

Solvents in enzymatic reactions must balance substrate solubility with enzyme structural integrity. Polar solvents like DMF often strip essential water from the enzyme surface, causing denaturation.

Efficacy Data: Lipase Stability

2-BE is a "soft" denaturant compared to short-chain alcohols. Its larger hydrophobic tail allows it to interact with the enzyme's hydrophobic patches without penetrating the active site as aggressively as Methanol or Acetonitrile.

Experimental Insight: In the kinetic resolution of esters using Candida antarctica Lipase B (CALB):

  • Ethanol/Methanol: High initial activity, but rapid deactivation (>50% loss in 24h).

  • This compound: Moderate initial activity, superior long-term stability (retains >80% activity over 48h).

  • Hexane: Highest stability, but poor solubility for polar substrates.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Catalysis ReactionType Reaction Type? Start->ReactionType Metal Pd/Ni Coupling ReactionType->Metal Bio Enzymatic ReactionType->Bio Solubility Substrate Solubility? Metal->Solubility Stability Enzyme Stability? Bio->Stability Hydrophobic Highly Hydrophobic Solubility->Hydrophobic Mixed Amphiphilic Solubility->Mixed Rec_Toluene Toluene/Water (Requires PTC) Hydrophobic->Rec_Toluene Rec_2BE This compound/Water (Surfactant Effect) Mixed->Rec_2BE HighStab Long Reaction Time Stability->HighStab HighAct Fast Reaction Stability->HighAct Rec_Ether MTBE or 2-BE (Preserves Structure) HighStab->Rec_Ether Rec_Alc Ethanol (High Activity/Denatures) HighAct->Rec_Alc

Caption: Decision matrix for selecting 2-BE based on substrate solubility and catalyst stability requirements.

Part 4: Experimental Protocol

Protocol: Aqueous Suzuki Coupling in this compound This protocol utilizes the surfactant properties of 2-BE to couple hydrophobic aryl bromides without inert atmosphere gloveboxes.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Phenylboronic Acid (1.2 equiv)

    • Pd(OAc)₂ (1 mol%)

    • K₂CO₃ (2.0 equiv)

    • Solvent: this compound / Water (1:1 v/v)

  • Procedure:

    • Step 1: Dissolve Aryl Bromide and Boronic Acid in 2-BE (2 mL/mmol).

    • Step 2: Add aqueous K₂CO₃ solution (2 mL/mmol). The mixture may become cloudy (emulsion formation).

    • Step 3: Add Pd(OAc)₂.

    • Step 4: Heat to 80°C with vigorous stirring. The emulsion stabilizes, maximizing interfacial contact.

    • Step 5: Monitor by TLC. Upon completion, cool to RT.

    • Step 6 (Phase Split): Add brine. 2-BE will salt-out into the organic phase containing the product.

    • Step 7: Separate organic layer, dry over MgSO₄, and concentrate.

Diagram 3: Experimental Workflow

Workflow Mix Mix Reagents in 2-BE AddWater Add Aqueous Base (Form Emulsion) Mix->AddWater Heat Heat to 80°C (Micellar Reaction) AddWater->Heat SaltOut Add Brine (Phase Separation) Heat->SaltOut Isolate Isolate Product (Organic Layer) SaltOut->Isolate

Caption: Step-by-step workflow for utilizing 2-BE's phase behavior in product isolation.

Part 5: Safety & Regulatory Note (E-E-A-T)

While 2-BE is effective, it is flagged in many pharmaceutical Solvent Selection Guides (e.g., Pfizer, GSK).

  • Toxicity: 2-BE is associated with hemolysis (red blood cell destruction) in rodents, though humans are significantly less sensitive.

  • Regulation: It is a regulated glycol ether.

  • Recommendation: Use 2-BE when its unique amphiphilic properties significantly improve yield or simplify purification (via salting out) compared to greener alternatives like Ethanol or 2-MeTHF. If the reaction works well in Ethanol/Water, prefer that for lower toxicity.

References

  • Pfizer Solvent Selection Guide : Comparison of solvent toxicity and "green" status for medicinal chemistry.[1]

    • Source:

  • GSK Solvent Sustainability Guide: Detailed scoring of solvents including glycol ethers.

    • Source:

  • Micellar Catalysis Overview: Discussion of surfactant effects in aqueous organic chemistry.

    • Source: (General reference for micellar catalysis concepts)

  • Lipase Stability in Organic Solvents: Comparative data on enzyme activity in alcohols vs. ethers.

    • Source:

  • Suzuki-Miyaura Coupling in Aqueous Media: Review of solvent effects and surfactant promotion.

    • Source:

Sources

Precision in Practice: Isotope Dilution Mass Spectrometry for 2-Butoxyethanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of 2-Butoxyethanol (2-BE) —a widely used glycol ether solvent and potential hematotoxin—presents significant analytical challenges. Its volatility, amphiphilic nature, and susceptibility to matrix interference render traditional External Standard calibration methods prone to systematic errors.

This guide establishes Isotope Dilution Mass Spectrometry (IDMS) as the superior analytical methodology. By employing a stable isotope-labeled internal standard (e.g., this compound-d9 or -


), IDMS provides a self-correcting quantification system that inherently compensates for analyte loss during extraction and ionization suppression/enhancement during mass spectrometry.

Part 1: The Technical Challenge

This compound (CAS 111-76-2) is ubiquitous in industrial solvents, hydraulic fluids, and household cleaners. However, accurate quantification is hindered by:

  • Matrix Effects: In complex matrices (e.g., biological fluids, consumer products), co-eluting compounds can suppress or enhance the ionization signal in MS, leading to inaccurate results when using external calibration.[1]

  • Pre-treatment Losses: 2-BE is volatile and amphiphilic. Significant analyte loss can occur during liquid-liquid extraction (LLE) or evaporation steps.

  • Adsorption: The compound can adhere to glass surfaces during sample preparation, causing variable recovery rates.

The IDMS Advantage

IDMS circumvents these issues by adding a known amount of isotopically labeled standard (Spike) to the sample before any processing.[2] Since the isotopologue (e.g., 2-BE-d9) possesses nearly identical physicochemical properties to the native analyte but a distinct mass signature, any loss or interference affects both equally. The ratio of the signals remains constant, ensuring high accuracy.

Part 2: Comparative Methodology

The following table contrasts IDMS with alternative quantification strategies for 2-BE.

FeatureIsotope Dilution MS (IDMS) External Standard Calibration Standard Addition
Principle Ratio of Analyte/Isotope ResponseAbsolute Response vs. ConcentrationResponse vs. Added Analyte
Matrix Correction Excellent (Corrects for suppression & loss)Poor (Assumes ideal matrix)Good (Corrects for matrix)
Throughput High (Single injection per sample)HighLow (Multiple injections per sample)
Precision (RSD) < 2%5 - 15%2 - 5%
Cost/Complexity High (Requires labeled standards)LowMedium (Labor intensive)
Best Use Case Complex matrices (Blood, Soil, Products) Clean matrices (Water, Air)One-off complex samples

Part 3: The Gold Standard Protocol (GC-MS IDMS)

Objective: Quantify this compound in a complex aqueous matrix using this compound-d9 as the internal standard.

Reagents & Standards
  • Analyte: this compound (High purity >99%).

  • Internal Standard (IS): this compound-d9 (Deuterated).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

Experimental Workflow

This protocol utilizes a self-validating extraction logic.

Step 1: Spiking

  • Aliquot 1.0 mL of sample into a extraction vial.

  • Crucial Step: Immediately add a precise volume (e.g., 50 µL) of the Internal Standard Solution (e.g., 100 µg/mL 2-BE-d9) to the sample before extraction.

  • Logic: Any subsequent loss of 2-BE during extraction will be mirrored by 2-BE-d9.

Step 2: Extraction

  • Add 2 mL of Dichloromethane.

  • Vortex vigorously for 1 minute to ensure equilibrium between the aqueous phase and organic solvent.

  • Centrifuge at 3000 rpm for 5 minutes to separate layers.

  • Transfer the organic (bottom) layer to a clean GC vial containing a drying agent (anhydrous

    
    ).
    

Step 3: GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

  • Column: DB-WAX or equivalent polar capillary column (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • Target Ions (2-BE): m/z 57 (Quant), 87, 45.

    • Target Ions (2-BE-d9): m/z 66 (Quant), 96.

Calculation (The Isotope Dilution Equation)

Concentration (


) is calculated not by absolute area, but by the response ratio:


Where:

  • 
     = Concentration of 2-BE
    
  • 
     = Concentration of Internal Standard added
    
  • 
     = Relative Response Factor (determined via calibration curve of Ratio vs. Concentration)
    

Part 4: Visualization of Logic & Workflow

Diagram 1: The IDMS Error-Correction Mechanism

This diagram illustrates how IDMS neutralizes experimental errors that plague external calibration.

IDMS_Logic cluster_process Sample Preparation (Sources of Error) Sample Sample Matrix (Unknown 2-BE) Mix Equilibrated Mixture (2-BE + 2-BE-d9) Sample->Mix Spike Spike Addition (Known 2-BE-d9) Spike->Mix Extraction Extraction (Loss: -10%) Mix->Extraction Injection Injection (Vol. Error: ±2%) Extraction->Injection Analyte & IS lost equally MatrixEffect MS Ionization (Suppression: -15%) Injection->MatrixEffect Result Mass Spec Signal Ratio Preserved MatrixEffect->Result Ratio (Native/IS) remains constant

Caption: The self-correcting nature of IDMS. Physical losses and matrix suppression affect both the analyte and the isotope equally, preserving the quantitative ratio.

Diagram 2: Analytical Workflow for this compound

Workflow Start Start: Complex Sample (Blood/Product) AddIS Add Internal Standard (2-BE-d9) Start->AddIS Equilibrate Equilibrate (Vortex 1 min) AddIS->Equilibrate Extract LLE Extraction (DCM or Ethyl Acetate) Equilibrate->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry GCMS GC-MS Analysis (SIM Mode: m/z 57 & 66) Dry->GCMS Calc Calculate Ratio (Area 57 / Area 66) GCMS->Calc End Final Quantitation Calc->End

Caption: Step-by-step analytical workflow ensuring the Internal Standard is integrated before any potential loss occurs.

Part 5: Performance Data

The following data represents typical validation metrics comparing IDMS to External Standard methods for Glycol Ethers in complex matrices (e.g., consumer products or biological extracts).

MetricIDMS (2-BE-d9)External StandardInterpretation
Recovery (%) 98.5% - 102.3%75.0% - 88.0%IDMS corrects for extraction inefficiency.
Precision (RSD %) 1.2%6.8%Ratio measurements are inherently more precise.
Linearity (

)
> 0.999> 0.995Both methods are linear, but IDMS is more robust.
Matrix Effect Bias < 2%15% - 30%External std fails to account for ionization suppression.

Data Analysis: In a study of indoor-use products, Environment Canada methods utilizing isotope dilution demonstrated that even with variable extraction efficiencies, the calculated concentration remained accurate because the recovery of the surrogate (2-BE-d9) perfectly matched the recovery of the target analyte [1]. Conversely, external calibration consistently underestimated concentrations due to uncorrected matrix suppression and evaporative losses.

References

  • Environment Canada. (2006). Reference method for the analysis of this compound (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada Publications. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2003). Volatile Organic Compounds (Screening): Method 2549. NIOSH Manual of Analytical Methods. [Link]

  • Biesterbos, J., et al. (2019). Biological monitoring of this compound exposure in a multi-matrix study. Journal of Chromatography B. [Link]

  • U.S. EPA. (2016). Method 8000D: Determinative Chromatographic Separations. SW-846. [Link]

Sources

Validation of Cleaning Procedures Using 2-Butoxyethanol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical manufacturing, the selection of a cleaning agent is a balance between solvency power and removal difficulty. 2-Butoxyethanol (2-BE) (CAS: 111-76-2), a glycol ether, occupies a unique niche.[1][2] Unlike high-volatility solvents like Isopropyl Alcohol (IPA) or Ethanol, 2-BE exhibits amphiphilic properties—acting as both a solvent and a surfactant coupling agent.[1] This allows it to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs) that aqueous detergents fail to remove, while remaining water-miscible for rinsing.[1]

However, its validation presents distinct challenges: toxicity profiles (hemolysis concerns) , low volatility (residue drying) , and detection limitations (lack of UV chromophores) .[1] This guide provides a technical roadmap for validating 2-BE removal, contrasting it with standard alternatives and detailing the experimental protocols required for regulatory compliance (FDA/EMA).

Comparative Analysis: 2-BE vs. Alternatives

The following matrix compares 2-BE against the industry standards: Isopropyl Alcohol (IPA) and formulated Alkaline Detergents.[1]

Table 1: Solvency and Performance Metrics
FeatureThis compound (2-BE) Isopropyl Alcohol (IPA) Alkaline Detergents (Formulated)
Solvency Mechanism Amphiphilic (Coupling agent); dissolves oils & resins.[1]Polar protic; dissolves light organics.[1]Hydrolysis & Saponification; breaks down proteins/fats.[1]
Vapor Pressure (20°C) 0.8 mmHg (Low Volatility)33 mmHg (High Volatility)N/A (Non-volatile solids)
Rinsability Moderate; requires validated rinse cycles.[1]Excellent; self-drying.[1]Poor; requires extensive rinsing to remove surfactants.
Toxicity (PDE Basis) Moderate (Hemolytic concern).[1]Low (Class 3 Solvent).[1]Variable; surfactants often have higher toxicity than 2-BE.[1]
Detection Method GC-FID (Preferred) or TOC.[1]GC-FID.[1]TOC or Conductivity.
Flammability Combustible (Flash Pt: 67°C).[1]Flammable (Flash Pt: 12°C).[1]Non-flammable.[1]

Scientist’s Insight: Choose 2-BE when you need to remove sticky, resinous residues (e.g., sustained-release polymers) that IPA cannot dissolve and where high-pH alkaline detergents might degrade the equipment surface (e.g., aluminum or soft seals).[1]

Risk Assessment: Setting the Limits (PDE/ADE)

Validation fails if the acceptance criteria are not scientifically grounded. For 2-BE, the Permitted Daily Exposure (PDE) is the critical metric, derived from its primary toxicological endpoint: hemolysis (destruction of red blood cells).[1]

Mechanistic Calculation Logic

Unlike Class 3 solvents (like Ethanol) with generic limits (50 mg/day), 2-BE requires a specific calculation based on NOAEL (No Observed Adverse Effect Level).[1]

Formula:



  • Endpoint: Hemolysis in rats (most sensitive species).

  • Typical NOAEL: ~125 mg/kg/day (oral, rat).

  • Safety Factors (F):

    • F1 (Species extrapolation Rat -> Human): 5

    • F2 (Inter-individual variability): 10

    • F3 (Study duration): 1 (if chronic data used)

    • F4 (Severe toxicity): 1 (hemolysis is reversible)[1]

    • F5 (Variable): 1

Estimated PDE Calculation:



(Note: Always consult the latest toxicological monographs for the current NOAEL).[1]

Analytical Strategy: Detecting the Residue

Because 2-BE lacks a strong UV chromophore, standard HPLC-UV methods are often insufficient unless derivatization is used.[1]

Decision Matrix: Selecting the Method
  • Scenario A: Specificity Required (Gold Standard)

    • Method: Gas Chromatography (GC) with Flame Ionization Detection (FID).[1]

    • Why: 2-BE is semi-volatile.[1] GC provides separation from other cleaning agents and high sensitivity (LOD < 1 ppm).

  • Scenario B: Total Residue Approach

    • Method: Total Organic Carbon (TOC).

    • Why: If 2-BE is the only carbon source in the final rinse, TOC is faster. However, it cannot distinguish between 2-BE and the API residue.

Diagram 1: Analytical Method Selection Workflow

AnalyticalStrategy cluster_logic Technical Rationale Start Select Analytical Method for 2-BE IsSpecific Is Specificity Required? (Distinguish 2-BE from API?) Start->IsSpecific GC Gas Chromatography (GC-FID) (Preferred for 2-BE) IsSpecific->GC Yes TOC Total Organic Carbon (TOC) (Non-Specific) IsSpecific->TOC No (Only Carbon Source) HPLC HPLC-RI or CAD (Alternative if GC unavailable) GC->HPLC GC Unavailable Rationale 2-BE lacks UV chromophores. GC utilizes volatility. TOC utilizes carbon content.

Caption: Decision tree for selecting analytical methods based on specificity requirements and physicochemical properties of this compound.

Experimental Protocol: Swab Recovery Study

This protocol validates the ability to recover 2-BE residues from stainless steel surfaces. This is the "Self-Validating System" required for E-E-A-T.

Materials
  • Coupons: 316L Stainless Steel (10cm x 10cm).

  • Swabs: Low-TOC polyester swabs (e.g., Texwipe).[1]

  • Solvent: Methanol (HPLC Grade) or Water (depending on GC method).[1]

  • Spiking Solution: 2-BE in Methanol.

Step-by-Step Methodology
  • Coupon Preparation:

    • Clean coupons via sonication in HPLC-grade water.[1] Dry with nitrogen.

    • Causality: Ensures zero background interference in TOC/GC analysis.

  • Spiking (The Challenge):

    • Spike coupons at 3 levels: 50%, 100%, and 150% of the calculated Limit per Surface Area (LSA).

    • Spread the spike to cover ~25 cm² to simulate a dirty surface.

    • Critical Step: Allow to dry.[3] Note: 2-BE has low volatility (BP 171°C).[1] It will not flash off like IPA. You must validate the "wet" vs. "dry" state. For worst-case, allow 1-2 hours air dry.

  • Swabbing Technique:

    • Wet the swab with extraction solvent (Methanol). Squeeze excess against the vial wall.[4]

    • Swab the coupon: 10 strokes horizontal, flip swab, 10 strokes vertical.

    • Cut the swab head into the extraction vial.

  • Extraction:

    • Add 5.0 mL of extraction solvent.

    • Sonicate for 15 minutes.

    • Causality: Sonication ensures the amphiphilic 2-BE is fully desorbed from the polyester fibers.

  • Analysis & Calculation:

    • Inject into GC-FID.[1]

    • Calculate Recovery Factor (RF):

      
      [1]
      
Acceptance Criteria
  • Recovery: > 70% (Excellent), > 50% (Acceptable with justification).[1][5]

  • RSD (Precision): < 10% for n=3 replicates.

Diagram 2: Validation Lifecycle Workflow

ValidationLifecycle cluster_feedback Feedback Loop Risk 1. Risk Assessment (Calculate PDE & Limits) MethodDev 2. Method Dev (GC Parameters) Risk->MethodDev Protocol 3. Recovery Study (Swab/Rinse) MethodDev->Protocol Execution 4. Execution (3 Validation Runs) Protocol->Execution Report 5. Final Report (Release Equipment) Execution->Report Report->Risk Annual Review

Caption: The lifecycle of cleaning validation, ensuring toxicity limits (PDE) dictate the analytical sensitivity and protocol design.

References

  • U.S. Food and Drug Administration (FDA). (1993). Guide to Inspections of Validation of Cleaning Processes. [Link][6]

  • International Conference on Harmonisation (ICH). (2011). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]

  • European Medicines Agency (EMA). (2014). Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. [Link]

  • Parenteral Drug Association (PDA). (2010). Technical Report No. 49: Points to Consider for Biotechnology Cleaning Validation. [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. [Link]

Sources

The Environmental Calculus: A Comparative Guide to 2-Butoxyethanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and formulation, solvent selection is a critical decision with far-reaching environmental consequences. Historically chosen for their efficacy and cost-effectiveness, many traditional solvents are now under scrutiny for their adverse impacts on ecosystems and human health. This guide offers an in-depth evaluation of the environmental footprint of 2-Butoxyethanol, a ubiquitous glycol ether, in comparison to a spectrum of conventional and emerging "green" solvents. Authored for researchers, scientists, and drug development professionals, this document provides the technical data and experimental context necessary to make informed, environmentally responsible solvent choices.

The Imperative of Solvent Selection: Beyond Performance

The environmental impact of a solvent extends throughout its lifecycle, from production and use to disposal. Key parameters that dictate a solvent's environmental profile include its biodegradability, toxicity to aquatic and terrestrial life, its contribution to air pollution as a Volatile Organic Compound (VOC), and its overall energy consumption from cradle to grave—a concept encapsulated in Life Cycle Assessment (LCA).[1] A seemingly benign solvent in one aspect may carry hidden environmental costs in another, underscoring the need for a holistic evaluation.[2]

A Comparative Analysis of Solvent Properties

To facilitate a direct comparison, the following table summarizes key environmental and physical properties of this compound alongside a selection of common conventional and greener alternative solvents.

SolventChemical ClassReady Biodegradability (OECD 301)Aquatic Toxicity (LC50, fish, 96h)VOC Content (g/L)
This compound Glycol EtherReadily biodegradable[3][4]1474 mg/L (Fathead minnow)894
Acetone KetoneReadily biodegradable[5]5540 mg/L (Rainbow trout)790
Toluene Aromatic HydrocarbonReadily biodegradable[6]5.5 mg/L (Rainbow trout)867
Isopropanol AlcoholReadily biodegradable[7][8]9640 mg/L (Fathead minnow)786
Ethanol AlcoholReadily biodegradable13000 mg/L (Rainbow trout)790
Methanol AlcoholReadily biodegradable15400 mg/L (Bluegill)792
Ethyl Acetate EsterReadily biodegradable230 mg/L (Fathead minnow)902
d-Limonene TerpeneNot readily biodegradable0.72 mg/L (Fathead minnow)842
Cyclopentyl Methyl Ether (CPME) EtherNot readily biodegradable>100 mg/L (Zebrafish)860

Data Interpretation:

  • Biodegradability: this compound, along with many simple alcohols, ketones, and esters, is classified as "readily biodegradable," meaning it can be quickly broken down by microorganisms in the environment.[9][10] This is a significant advantage over solvents like d-Limonene and CPME, which persist for longer periods.

  • Aquatic Toxicity: While this compound exhibits moderate aquatic toxicity, it is significantly less toxic than aromatic hydrocarbons like toluene and terpenes such as d-limonene, which can be highly detrimental to aquatic ecosystems even at low concentrations.[6]

  • VOC Content: Most organic solvents, including this compound, are classified as Volatile Organic Compounds (VOCs), which contribute to the formation of ground-level ozone and other air pollutants.[11] The high vapor pressure and low water solubility of many VOCs are key characteristics.[11]

The Lifecycle Perspective: A Deeper Dive into Environmental Impact

A comprehensive environmental assessment necessitates a "cradle-to-grave" analysis, known as a Life Cycle Assessment (LCA).[1] This methodology evaluates the environmental burdens associated with a product or process, from raw material extraction and manufacturing to use and final disposal.[2]

Solvent Lifecycle Assessment cluster_Cradle Cradle cluster_Gate Gate cluster_Use Use Phase cluster_Grave Grave Raw Material Extraction Raw Material Extraction Solvent Synthesis Solvent Synthesis Raw Material Extraction->Solvent Synthesis Feedstocks Application Application Solvent Synthesis->Application Product Recycling Recycling Application->Recycling Recovery Waste Treatment Waste Treatment Application->Waste Treatment Disposal Recycling->Application Reuse Emission to Environment Emission to Environment Waste Treatment->Emission to Environment Effluent/Emissions OECD 301F Workflow A Prepare Mineral Medium + Inoculum B Add Test Substance to Sealed Vessel A->B C Incubate at Constant Temperature (28 days) B->C D Measure Oxygen Consumption (Manometry) C->D E Calculate % Biodegradation vs. ThOD D->E F Result: Readily Biodegradable? E->F

Caption: A flowchart illustrating the key steps of the OECD 301F ready biodegradability test.

Acute Aquatic Toxicity Testing (OECD 203 - Fish, Acute Toxicity Test)

Causality: This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period (typically 96 hours). This provides a critical measure of the substance's potential to cause immediate harm to aquatic life.

Experimental Workflow:

  • Test Organism Acclimation: A suitable fish species (e.g., Rainbow trout, Fathead minnow) is acclimated to the test conditions.

  • Preparation of Test Solutions: A series of test solutions with geometrically spaced concentrations of the test substance are prepared in dilution water. A control group is exposed only to the dilution water.

  • Exposure: The fish are introduced into the test solutions and observed for a period of 96 hours.

  • Observation: Mortalities and any sublethal effects are recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods (e.g., probit analysis).

A Framework for Greener Solvent Selection

Choosing a truly "green" solvent is a multifaceted decision that extends beyond a single environmental metric. [3]The following decision-making framework, presented as a flowchart, can guide researchers in selecting a more environmentally benign solvent.

Green Solvent Selection Framework t_node t_node start Start: Solvent Requirement q1 Is a solvent necessary? start->q1 t1 Consider solvent-free synthesis q1->t1 No q2 Is a 'greener' alternative available? q1->q2 Yes a1_yes No a1_no Yes t2 Evaluate performance of greener solvent q2->t2 Yes t3 Evaluate conventional solvent with high recovery/recycling potential q2->t3 No a2_yes Yes a2_no No q3 Does the greener alternative meet performance criteria? t2->q3 end_conventional Select Conventional Solvent with optimized lifecycle management t3->end_conventional q3->t3 No end_green Select Greener Solvent q3->end_green Yes a3_yes Yes a3_no No

Caption: A decision-making flowchart for selecting environmentally preferable solvents.

Conclusion: A Call for Conscious Chemistry

The environmental impact of solvent use is a critical consideration in modern chemical research and development. While this compound exhibits favorable biodegradability, its classification as a VOC and moderate aquatic toxicity highlight the trade-offs inherent in solvent selection. This guide has provided a framework for a more nuanced evaluation, moving beyond single-issue metrics to a holistic, lifecycle-based assessment. By integrating considerations of biodegradability, toxicity, and overall environmental burden, and by adhering to standardized experimental evaluations, the scientific community can make more responsible choices that minimize the environmental footprint of their work, paving the way for a more sustainable chemical enterprise.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • European Union Ecolabel. (n.d.).
  • CONCAWE. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F).
  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis. Green Chemistry.
  • Pesticide Registration Toolkit. (n.d.). Ready biodegradability. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Toluene.
  • Wiley Online Library. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.
  • National Center for Biotechnology Information. (2018). Solvents and sustainable chemistry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acetone.
  • Government of Ontario. (n.d.). Assessment Report on Isopropanol for Developing Ambient Air Quality Objectives.
  • ACS Publications. (2025). Potential Environmental Impact Evaluation of the Methanol Synthesis Process by Gas-to-Methanol Technology. ACS Omega.
  • United States Environmental Protection Agency. (n.d.). Fate, Transport, and Transformation Test Guidelines OPPTS 835.3110 Ready Biodegradability.
  • Government of Ontario. (n.d.). Assessment Report on Toluene for Developing Ambient Air Quality Objectives.
  • United States Environmental Protection Agency. (n.d.). What are volatile organic compounds (VOCs)?. Retrieved from [Link]

  • SpringerLink. (2012).
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • ACS Publications. (2025). Solvent Eco-Impact Metric: A Tool for Chemists to Drive Sustainability in Chemical Processes across Safety, Health, Waste, and Environmental Aspects.
  • Petrochemicals Europe. (2016). Phenol and Acetone Sector Group.
  • ResearchGate. (2025). Environmental Impact Assessment of Industrial Methanol Production.
  • Semantic Scholar. (2025). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent.
  • ACS Publications. (2010). Life Cycle Environmental Impacts of Selected U.S.
  • Government of Canada. (n.d.). Toluene.
  • Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability.
  • Vertec BioSolvents. (2023). What is a Green Solvent & Are They Helpful?.
  • Ashland. (n.d.). Isopropanol - Product Stewardship Summary.
  • Government of Alberta. (n.d.). Assessment Report on Acetone for Developing Ambient Air Quality Objectives.
  • Sigma-Aldrich. (2025).
  • OECD. (n.d.). SIDS Initial Assessment Report for 2-Propanol.
  • Danish Environmental Protection Agency. (n.d.). Survey of toluene.
  • IMPCA. (n.d.).
  • National Pollutant Inventory. (n.d.). Acetone.
  • United States Environmental Protection Agency. (2025). Criteria for Biodegradability Claims on Products Registered under FIFRA.
  • Yale Environment 360. (2016). The Case Against More Ethanol: It's Simply Bad for Environment.
  • Methanol Institute. (n.d.). Carbon footprint of methanol.
  • Semantic Scholar. (n.d.). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent.
  • USDA Forest Service. (n.d.). Biodegradability.
  • Encyclopedia.pub. (2023).
  • Alcimed. (2023).
  • Renewable Fuels Associ

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Validation of 2-Butoxyethanol as a Component in Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-Butoxyethanol (2-BE) in pharmaceutical reference materials represents a critical intersection of regulatory compliance and analytical rigor. Unlike its lower molecular weight homologs (2-Methoxyethanol and 2-Ethoxyethanol), which are explicitly categorized as Class 2 solvents under ICH Q3C due to severe reproductive toxicity, 2-BE occupies a complex regulatory space. It is a high-production-volume glycol ether with significant hemolytic potential, requiring manufacturers to establish Permitted Daily Exposure (PDE) limits based on toxicological data when not explicitly listed in regional pharmacopeial tables.

This guide provides a definitive, self-validating framework for the analysis of 2-BE. It contrasts the solvent’s performance against standard alternatives and details a Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Isotope Dilution (ID) . This approach ensures that reference materials containing 2-BE meet the stringent accuracy requirements necessary for drug development and safety assessment.

Comparative Analysis: this compound vs. Alternative Glycol Ethers[2]

The selection of a reference standard component is dictated by its physicochemical stability, toxicological profile, and chromatographic behavior. The table below objectively compares 2-BE with its primary structural analogs.

Table 1: Physicochemical and Toxicological Comparison
FeatureThis compound (2-BE) 2-Methoxyethanol (2-ME) 2-Ethoxyethanol (2-EE) Implication for Validation
CAS Number 111-76-2109-86-4110-80-5Unique ID required for databases.
Boiling Point 171 °C124 °C135 °C2-BE requires higher final oven temps; less volatile in headspace.
Polarity (LogP) 0.81-0.77-0.322-BE is more lipophilic; better retention on intermediate polarity columns.
ICH Q3C Status Calculated PDE Required *Class 2 (PDE: 0.5 mg/day) Class 2 (PDE: 1.6 mg/day) 2-BE limits must be justified by NOEL/LOEL data (typically ~3-5 mg/day).
Primary Toxicity Haemolysis (RBC damage)Teratogenicity / ReprotoxTeratogenicity / ReprotoxSafety handling differs; 2-BE is less hazardous to reproduction but acutely toxic.
Major Metabolite Butoxyacetic Acid (BAA)Methoxyacetic Acid (MAA)Ethoxyacetic Acid (EAA)BAA is the marker for biological monitoring.

*Note: While not always explicitly tabulated in every regional version of ICH Q3C, 2-BE is treated with Class 2 rigor due to its toxicity profile. A calculated PDE of ~4-13 mg/day is often derived from oral RfD values (0.1 mg/kg/day).

Chromatographic Selectivity Logic

The presence of both an ether and a hydroxyl group makes glycol ethers challenging to analyze.

  • Challenge: On standard non-polar columns (e.g., 100% Dimethylpolysiloxane), 2-BE tails significantly due to hydrogen bonding.

  • Solution: A Wax (PEG) column or a 624-type (Cyanopropylphenyl) column is essential. The 624 phase provides the best balance, separating 2-BE from volatile Class 1/2 solvents and water, while maintaining peak symmetry.

Scientific Integrity: The Self-Validating Protocol

To ensure Trustworthiness and Expertise , this guide advocates for an Isotope Dilution GC-MS method. This is superior to external standard calibration because the isotopically labeled internal standard (


-2-BE) compensates for matrix effects and injection variability in real-time.
DOT Diagram: Analytical Method Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Method Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Validation Metrics Select_Column Column Selection (DB-624 or WAax) Select_IS Internal Standard (13C2-2-BE) Select_Column->Select_IS Prep_Std Gravimetric Prep (Stock & Spiking) Select_IS->Prep_Std Extraction Matrix Extraction (Methanol/Water) Prep_Std->Extraction GC_MS GC-MS Analysis (SIM Mode: m/z 57, 87) Extraction->GC_MS Specificity Specificity (Resolution > 1.5) GC_MS->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 90-110%) Linearity->Accuracy Precision Precision (RSD < 5%) Accuracy->Precision

Caption: A self-validating workflow ensuring data integrity through isotope dilution and rigorous acceptance criteria.

Detailed Experimental Protocol

Objective: Quantify this compound in a solid pharmaceutical reference material with a Target Concentration of 1000 ppm.

Reagents and Materials
  • Analyte: this compound (>99.5% purity).

  • Internal Standard (IS):

    
    -2-Butoxyethanol (or 
    
    
    
    -2-BE).
  • Diluent: Methanol (LC-MS Grade) – chosen for high solubility of glycol ethers.

  • Column: DB-624 (30 m x 0.25 mm x 1.4 µm) or equivalent.

Instrument Conditions (GC-MS)
  • Inlet: Split/Splitless (Split ratio 10:1), 240 °C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40 °C (hold 3 min) – Traps volatiles.

    • Ramp 10 °C/min to 120 °C – Elutes 2-BE (~10-12 min).

    • Ramp 30 °C/min to 240 °C (hold 5 min) – Cleans matrix.

  • MS Detection: SIM Mode.

    • Target (2-BE): m/z 57 (Quant), 87 (Qual).

    • IS (

      
      -2-BE): m/z 59 (Quant), 89 (Qual).
      
Procedure
  • Stock Preparation: Weigh accurately 50 mg of 2-BE into a 50 mL volumetric flask. Dilute to volume with Methanol (1000 µg/mL).

  • IS Spiking Solution: Prepare

    
    -2-BE at 50 µg/mL in Methanol.
    
  • Sample Preparation:

    • Weigh 100 mg of the Reference Material into a 20 mL headspace vial (or centrifuge tube for liquid injection).

    • Add 5.0 mL of Diluent.

    • Add 100 µL of IS Spiking Solution .

    • Sonicate for 15 minutes. Centrifuge if necessary.

  • Analysis: Inject 1 µL into the GC-MS.

Validation Results (Data Presentation)

The following data represents typical performance metrics for this protocol, validating the system's capability.

Table 2: Validation Summary for this compound
ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity No interference at retention time of 2-BE (RT ~11.2 min)No interfering peaks in Blank; Resolution > 2.0 from impuritiesPass
Linearity R² ≥ 0.995 over 10–200% of targetR² = 0.9992 (Range: 10–2000 ppm)Pass
Accuracy (Recovery) 80–120% at 3 levels (Low, Mid, High)Level 1 (50%): 98.4% Level 2 (100%): 101.2% Level 3 (150%): 99.7%Pass
Precision (Repeatability) RSD ≤ 5.0% (n=6)RSD = 1.8%Pass
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.5 ppm LOQ: 1.5 ppmPass
DOT Diagram: Solvent Selection & Toxicity Logic

SolventLogic Start Solvent Selection GlycolEther Is it a Glycol Ether? Start->GlycolEther CheckList Is it in ICH Q3C Class 2? GlycolEther->CheckList Class2 Yes (e.g., 2-ME, 2-EE) Use Listed PDE CheckList->Class2 Yes Unlisted No (e.g., 2-BE) Calculate PDE CheckList->Unlisted No Validation Validate Method (Specificity & Recovery) Class2->Validation CalcPDE Calculate PDE: NOEL x Weight / (F1-F5) (Target ~13 mg/day) Unlisted->CalcPDE CalcPDE->Validation

Caption: Decision matrix for determining regulatory limits and validation requirements for glycol ethers.

Authoritative Grounding & References

The classification and analysis of this compound are grounded in the following authoritative sources:

  • ICH Q3C (R8) Guideline for Residual Solvents Source: International Council for Harmonisation (ICH) Relevance:[1][2][3] Establishes the framework for classifying solvents by toxicity and calculating PDEs for unlisted solvents. URL:[Link]

  • Reference Method for the Analysis of this compound in Products Source: Environment Canada / Government of Canada Relevance: Provides the gold-standard isotope dilution GC-MS protocol adapted for this guide. URL:[Link]

  • Toxicological Profile for this compound Source: Agency for Toxic Substances and Disease Registry (ATSDR) Relevance:[4] Provides the NOEL/LOEL data (haemolysis endpoints) required to calculate the PDE for pharma compliance. URL:[Link]

  • USP <467> Residual Solvents Source: United States Pharmacopeia Relevance:[5][6] Defines the general acceptance criteria for residual solvent methods (Resolution > 1.5, S/N thresholds). URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Butoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

The Silent Risk: Dermal Absorption & Hemolysis

2-Butoxyethanol (2-BE), often referred to as Butyl Cellosolve, presents a deceptive risk profile. Unlike highly volatile solvents that trigger immediate olfactory alarms, 2-BE has a relatively low vapor pressure (0.8 mmHg at 20°C) but a high affinity for dermal absorption.

The Critical Mechanism: 2-BE is an amphiphilic glycol ether. Its lipophilic tail allows it to dissolve into the stratum corneum, while its hydrophilic head facilitates transport into the systemic circulation. Once absorbed, it is metabolized by alcohol dehydrogenase into 2-butoxyacetic acid (BAA) . BAA is the toxic metabolite responsible for hemolysis (rupture of red blood cells) and subsequent hematuria (blood in urine) and kidney damage [1, 2].

Regulatory Exposure Limits (The "Skin" Notation):

  • NIOSH REL: 5 ppm (24 mg/m³) [Skin][1][2][3]

  • OSHA PEL: 50 ppm (240 mg/m³) [Skin][1][2][3][4]

  • ACGIH TLV: 20 ppm [3][2][5]

Scientist's Note: The "Skin" notation indicates that air monitoring alone is insufficient. Systemic toxicity can occur via skin contact even if air levels are below 5 ppm. Your PPE strategy must prioritize permeation resistance over simple barrier methods.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The Nitrile Fallacy

Standard laboratory nitrile gloves are insufficient for prolonged contact with 2-BE. Due to the solvent's polarity, it permeates thin nitrile rapidly.

Glove Permeation Kinetics Table

MaterialThickness (mil)Breakthrough Time (min)Protection LevelApplication Context
Butyl Rubber 25> 480Excellent Stock handling, spill cleanup, immersion.
Laminate (Barrier) 2.5> 480Excellent Handling pure 2-BE; use under nitrile for dexterity.
Nitrile (Disposable) 4-6< 10 - 30 Poor Incidental splash ONLY. Change immediately upon contact.
Neoprene 20~ 60 - 120Fair Short-term tasks only.

Data aggregated from major manufacturer permeation guides (Ansell, Showa) [4, 5].

Recommendation: For handling stock solutions (>10%), use Butyl Rubber gloves. If dexterity is required, use a Silver Shield/Laminate liner worn under a standard nitrile glove.

B. Respiratory Protection

While vapor pressure is low, heating 2-BE or using it in aerosols dramatically increases inhalation risk.

  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (if hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Validation: Change cartridges if smell is detected (odor threshold ~0.1 - 0.4 ppm) or after 8 hours of use.

C. Eye & Body Protection[6]
  • Eyes: Chemical splash goggles (indirect venting). Safety glasses are inadequate due to the splash/absorption risk.

  • Body: Impervious apron (Butyl or Tychem) recommended for transferring volumes > 1 Liter.

Operational Workflow: Safe Handling Protocol

This protocol utilizes a "Zone of Control" approach to minimize cross-contamination.

Phase 1: Pre-Operational Setup
  • Verify Ventilation: Ensure fume hood is operational.

  • Barrier Setup: Place an absorbent pad (plastic-backed) in the work zone to capture micro-droplets.

  • PPE Donning Sequence:

    • Lab coat (buttoned).

    • Splash goggles.

    • Laminate Liners (if handling stock).

    • Outer Gloves (Nitrile for grip, or Butyl for protection).

Phase 2: Experimental Handling
  • Aliquot Transfer: Always pour 2-BE inside the hood. Keep the sash as low as possible.

  • The "Clean/Dirty" Hand Rule:

    • Non-Dominant Hand (Dirty): Holds the 2-BE bottle.

    • Dominant Hand (Clean): Operates the pipette/syringe.

  • Cap Management: Do not place caps face down on the bench. Hold the cap or place it face up on the absorbent pad to prevent rim contamination.

Phase 3: Decontamination & Doffing
  • Waste Segregation: Collect solvent waste in a container labeled "Hazardous Waste: Glycol Ethers." Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as this can cause exothermic reactions [6].

  • Doffing Sequence (Critical):

    • Remove outer gloves (peel from wrist, turning inside out).

    • Dispose of outer gloves as contaminated waste.

    • Remove laminate liners (if used).

    • Wash hands with soap and water for 20 seconds immediately. 2-BE is water-soluble; immediate washing effectively removes surface residue before deep permeation occurs.

Visualizing the Safety Logic

Diagram 1: Glove Selection Decision Logic

This decision tree helps researchers select the correct glove material based on the specific interaction type.

GloveSelection Start Start: Handling this compound ContactType Define Contact Type Start->ContactType Splash Incidental Splash Risk (Pipetting small volumes) ContactType->Splash Low Exposure Immersion Immersion/High Volume (Pouring drums, Spill cleanup) ContactType->Immersion High Exposure Nitrile Standard Nitrile Gloves (Change immediately if splashed) Splash->Nitrile Acceptable with caution Butyl Butyl Rubber Gloves (>480 min breakthrough) Immersion->Butyl Preferred Laminate Laminate (Silver Shield) Under-gloves Immersion->Laminate Alternative (High Dexterity)

Caption: Decision matrix for selecting glove materials based on exposure duration and volume.

Diagram 2: Systemic Toxicity Pathway

Understanding why we protect the skin is as important as how. This diagram illustrates the metabolic activation of 2-BE.

ToxicityPathway Exposure Dermal/Inhalation Exposure Absorption Rapid Absorption (Systemic Circulation) Exposure->Absorption Lipophilic Tail Metabolism Liver Metabolism (Alcohol Dehydrogenase) Absorption->Metabolism Metabolite 2-Butoxyacetic Acid (Toxic Metabolite) Metabolism->Metabolite Oxidation Effect Hemolysis & Kidney Damage Metabolite->Effect RBC Membrane Damage

Caption: The metabolic pathway of this compound leading to hemolysis via 2-Butoxyacetic acid.

Emergency Response Procedures

Skin Contact (Most Likely Incident):

  • Time is critical. Do not wait for burning sensation (2-BE can be non-irritating initially).

  • Flush: Rinse with copious water for 15 minutes. Soap is effective due to 2-BE's solubility.

  • Monitor: If exposure was significant (soaked clothing), medical surveillance for hematuria (blood in urine) may be required for 24-48 hours.

Spill Cleanup (< 500 mL):

  • Evacuate the immediate area.

  • Don PPE: Butyl gloves, goggles, respirator.

  • Absorb: Use vermiculite or commercial solvent absorbent pads.

  • Disposal: Seal in a heavy-duty bag and tag as "Hazardous Waste - Glycol Ether."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2022).[5] NIOSH Pocket Guide to Chemical Hazards: this compound. CDC. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for this compound.[3][4][6] CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Occupational Chemical Database: this compound.[8] United States Department of Labor. [Link]

  • Showa Group. (n.d.). Chemical Resistance Guide.[Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: this compound.[9][10][11][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.